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4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline Documentation Hub

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  • Product: 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
  • CAS: 51306-05-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift assignments for 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline

Executive Summary In the landscape of drug development and medicinal chemistry, the precise structural verification of synthetic intermediates is a non-negotiable standard. The molecule 4-methyl-N-[(5-methylthiophen-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and medicinal chemistry, the precise structural verification of synthetic intermediates is a non-negotiable standard. The molecule 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline represents a classic secondary amine architecture, combining a p-toluidine pharmacophore with a 5-methylthiophene core via a methylene linker. This technical guide provides a rigorous, causality-driven breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shift assignments for this compound. Designed for application scientists and synthetic chemists, this whitepaper establishes a self-validating analytical workflow, moving from synthetic preparation to 1D and 2D NMR elucidation.

Structural Rationale & Synthesis Protocol

To understand the chemical environment of our target molecule, we must first look at its assembly. The compound is synthesized via a reductive amination pathway, a highly reliable method for constructing secondary amines without over-alkylation.

Step-by-Step Synthesis Methodology

The protocol leverages the mild and highly selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc) 3​ ), which preferentially reduces the imine intermediate over the starting aldehyde [1].

  • Imine Formation: Charge a flame-dried round-bottom flask with p-toluidine (1.0 eq) and 5-methylthiophene-2-carboxaldehyde (1.0 eq) dissolved in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Catalysis: Add glacial acetic acid (1.2 eq) to accelerate the condensation and drive the equilibrium toward the iminium ion. Stir at 298 K for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc) 3​ (1.5 eq) to the reaction mixture. The bulky triacetoxyborohydride ensures selective reduction of the iminium species.

  • Workup: After 12 hours of stirring under nitrogen, quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution of hexanes/ethyl acetate) to isolate the target compound as a viscous oil or low-melting solid.

Synthesis A p-Toluidine C Imine Intermediate A->C Condensation (DCE, AcOH) B 5-Methylthiophene- 2-carboxaldehyde B->C D 4-methyl-N-[(5-methylthiophen- 2-yl)methyl]aniline C->D Reduction (NaBH(OAc)3)

Reductive amination synthesis pathway for the target molecule.

Experimental NMR Methodology

Sample Preparation

High-fidelity NMR assignments require meticulous sample preparation to minimize line broadening and solvent-induced shifts.

  • Solvent: Chloroform-d (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Concentration: 15–20 mg of the analyte in 0.6 mL of CDCl 3​ for optimal signal-to-noise ratio in 13 C acquisition.

  • Calibration: Spectra are referenced to the residual solvent peak [2] at δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C.

1 H NMR Chemical Shift Assignments

The proton spectrum of this molecule is highly diagnostic, characterized by distinct spin systems that do not overlap, allowing for unambiguous assignment.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling ( J , Hz)Int.Assignment Rationale
Ar-H3,5 7.00d8.22Hp-Toluidine protons, meta to NH
Th-H3' 6.75d3.41HThiophene proton, ortho to CH 2​
Ar-H2,6 6.60d8.22Hp-Toluidine protons, ortho to NH
Th-H4' 6.58dq3.4, 1.11HThiophene proton, ortho to CH 3​
CH 2​ 4.40s-2HMethylene linker
NH 3.85br s-1HSecondary amine proton
Th-CH 3​ 2.44d1.13HMethyl group on thiophene
Ar-CH 3​ 2.25s-3HMethyl group on p-toluidine
Causality and Mechanistic Insights
  • The Aniline Core (AA'BB' System): The nitrogen lone pair donates electron density into the aromatic ring via resonance (+R effect). This significantly shields the ortho protons (Ar-H2,6 ), pushing them upfield to 6.60 ppm. The meta protons (Ar-H3,5 ) are less affected by this resonance and appear at 7.00 ppm.

  • The Thiophene Core: Thiophene protons typically resonate between 6.9 and 7.3 ppm. However, the electron-donating (+I) effect of the 5-methyl group shields Th-H4' (6.58 ppm). The long-range allylic coupling ( 4J≈1.1 Hz) between the thiophene methyl group and H4' splits the H4' signal into a doublet of quartets (dq), a critical hallmark of 5-alkylated thiophenes.

  • The Methylene Linker: The CH 2​ group is flanked by an electron-withdrawing aromatic ring and an electronegative nitrogen atom, placing it at a predictable 4.40 ppm. Because the NH proton (3.85 ppm) undergoes rapid chemical exchange in CDCl 3​ , it appears as a broad singlet and typically does not couple with the CH 2​ protons.

13 C NMR Chemical Shift Assignments

Carbon assignments rely heavily on the electronic environment (hybridization and electronegativity) and substituent effects.

Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeAssignment Rationale
Ar-C1 145.6Cqp-Toluidine ipso carbon, attached to NH
Th-C2' 140.2CqThiophene ipso carbon, attached to CH 2​
Th-C5' 138.8CqThiophene ipso carbon, attached to CH 3​
Ar-C3,5 129.8CHp-Toluidine meta carbons
Ar-C4 127.2Cqp-Toluidine ipso carbon, attached to CH 3​
Th-C3' 125.2CHThiophene carbon, ortho to CH 2​
Th-C4' 124.8CHThiophene carbon, ortho to CH 3​
Ar-C2,6 113.5CHp-Toluidine ortho carbons, shielded by NH
CH 2​ 43.8CH 2​ Methylene linker
Ar-CH 3​ 20.4CH 3​ p-Toluidine methyl carbon
Th-CH 3​ 15.4CH 3​ Thiophene methyl carbon
Causality and Mechanistic Insights
  • Quaternary Carbons: Ar-C1 is heavily deshielded (145.6 ppm) due to the direct inductive pull (-I) of the adjacent nitrogen atom. The thiophene quaternary carbons (Th-C2' and Th-C5' ) are assigned based on their substituents; the carbon attached to the heteroatom-rich linker (C2') is slightly more deshielded than the one attached to the methyl group (C5').

  • Shielded Aromatics: The Ar-C2,6 carbons resonate at a highly shielded 113.5 ppm. This is a direct consequence of the strong resonance electron donation from the amine nitrogen, which increases electron density at the ortho and para positions.

2D NMR Verification Strategy

To ensure absolute scientific integrity, a self-validating system utilizing 2D NMR must be employed. 1D NMR provides a hypothesis; 2D NMR provides the proof.

NMR_Workflow A Sample Prep (CDCl3, 298 K) B 1D NMR Acquisition (1H & 13C) A->B Acquire base spectra C H-H COSY (Spin System Mapping) B->C Identify J-couplings D 1H-13C HSQC (Direct C-H Connectivity) B->D 1-bond correlations E 1H-13C HMBC (Long-Range Connectivity) C->E 2/3-bond correlations D->E F Final Chemical Shift Assignment Matrix E->F Resolve quaternary carbons

Systematic 1D and 2D NMR workflow for complete structural elucidation.

The Self-Validating Protocol
  • COSY (Correlation Spectroscopy): Confirms the connectivity within the aromatic rings. A strong cross-peak will be observed between Ar-H2,6 (6.60 ppm) and Ar-H3,5 (7.00 ppm), as well as between Th-H3' (6.75 ppm) and Th-H4' (6.58 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons. This immediately differentiates the two methyl groups, linking the 2.44 ppm proton signal to the 15.4 ppm carbon, and the 2.25 ppm proton signal to the 20.4 ppm carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for bridging spin systems. The methylene protons (CH 2​ , 4.40 ppm) will show critical 3-bond ( 3JCH​ ) correlations to both Ar-C1 (145.6 ppm) and Th-C3' (125.2 ppm), as well as a 2-bond ( 2JCH​ ) correlation to Th-C2' (140.2 ppm). This definitively locks the two halves of the molecule together, validating the entire assignment matrix.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link][1]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link][2]

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Exploratory

A Guide to the Structural Elucidation of Thiophene-Aniline Derivatives: A Case Study on (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline

Foreword for Researchers, Scientists, and Drug Development Professionals: The structural analysis of novel chemical entities is a cornerstone of modern drug discovery and materials science. Understanding the three-dimens...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword for Researchers, Scientists, and Drug Development Professionals:

The structural analysis of novel chemical entities is a cornerstone of modern drug discovery and materials science. Understanding the three-dimensional arrangement of atoms in a molecule is paramount for predicting its physicochemical properties, biological activity, and potential for intermolecular interactions. This guide provides an in-depth technical overview of the process of determining and analyzing the crystal structure of N-arylmethyl-substituted anilines containing a thiophene moiety.

While crystallographic data for the specific compound 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is not currently available in public repositories, this guide will utilize the closely related and well-characterized compound, (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline , as a practical case study. The methodologies and principles discussed herein are directly applicable to the structural elucidation of the target compound and its analogues. The key structural difference in our case study compound is the presence of a nitro group (-NO2) on the thiophene ring and a methylidene bridge (-CH=N-) instead of a methylene bridge (-CH2-NH-). These differences, while electronically significant, allow us to present a complete and validated workflow for crystallographic analysis.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the crystal is the single most important determinant for obtaining high-resolution structural data.

Synthetic Pathway

The title compound of our case study, a Schiff base, is synthesized via a condensation reaction. This is a robust and high-yielding reaction that is fundamental in organic chemistry.

Experimental Protocol: Synthesis of (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline

  • Reactant Preparation: A solution of 5-nitrothiophene-2-carbaldehyde (0.066 mmol) is prepared in 20 mL of ethanol. A separate solution of p-toluidine (4-methylaniline) (0.066 mmol) is prepared in 20 mL of ethanol.

  • Reaction: The two ethanolic solutions are mixed in a round-bottom flask.

  • Reaction Conditions: The resulting mixture is refluxed for 1 hour with stirring.[1] The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, the reaction mixture is allowed to cool to room temperature. The crude product precipitates out of the solution and is isolated by filtration.

  • Purification: The isolated solid is recrystallized from a suitable solvent, such as methanol, to yield the purified yellowish product.[2]

Causality Insight: The choice of ethanol as a solvent is strategic; it readily dissolves the reactants, but the resulting Schiff base product is less soluble, especially upon cooling, which facilitates its isolation and purification by crystallization. Refluxing provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Single Crystal Growth

The growth of diffraction-quality single crystals is often more of an art than a science, requiring patience and meticulous control over experimental conditions.

Experimental Protocol: Slow Evaporation Method

  • Solution Preparation: The purified compound is dissolved in a minimal amount of a suitable solvent system, such as acetone.[2]

  • Crystallization: The solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with a few small holes.

  • Incubation: The vial is left undisturbed at ambient temperature for several days.

  • Crystal Formation: As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to the formation of well-defined, needle-like single crystals.[2]

Trustworthiness Note: This self-validating system relies on the principle that slow, controlled precipitation from a saturated solution allows for the orderly arrangement of molecules into a crystal lattice, minimizing defects and yielding crystals suitable for diffraction experiments.

Single-Crystal X-ray Diffraction: Visualizing the Molecular World

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.17 × 0.15 × 0.12 mm) is carefully selected under a microscope and mounted on a cryoloop.[1]

  • Diffractometer Setup: The crystal is placed on a diffractometer, such as an Oxford Diffraction SuperNova Eos or a Rigaku Saturn724 CCD, equipped with a molybdenum (Mo) Kα radiation source (λ = 0.71073 Å).[1][3]

  • Data Acquisition: The crystal is cooled to a low temperature (e.g., 296 K or 113 K) to minimize thermal vibrations of the atoms.[1][2] A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as absorption. This is typically done using software like CrysAlis PRO or CrystalClear.[1][2]

Expertise Insight: The use of Mo Kα radiation is standard for small organic molecules. Cooling the crystal is a critical step; it reduces the thermal motion of the atoms, leading to sharper diffraction spots and a more precise determination of atomic positions and bond lengths.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure, yielding a model of the atomic arrangement in the crystal.

Workflow: From Diffraction Data to Final Structure

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization yields Data_Collection Data_Collection Crystallization->Data_Collection yields Data_Reduction Data Reduction & Integration (e.g., CrysAlis PRO) Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS97) Data_Reduction->Structure_Solution provides intensities Structure_Refinement Structure Refinement (e.g., SHELXL97) Structure_Solution->Structure_Refinement initial atomic model Validation Validation & Analysis (e.g., PLATON, checkCIF) Structure_Refinement->Validation refined structure Final_Structure Final_Structure Validation->Final_Structure final validated model

Caption: Workflow from synthesis to final crystal structure.

Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods, typically with software like SHELXS97.[1]

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F², a process carried out by programs such as SHELXL97.[1] This iterative process refines the atomic coordinates, and their anisotropic displacement parameters.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[2]

  • Finalization: The refinement is complete when the model converges, indicated by low R-factors and a smooth final difference Fourier map.

Structural Analysis of (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline

The refined crystallographic data provides a wealth of information about the molecule's geometry and packing in the solid state.

Crystallographic Data Summary

The key parameters defining the crystal structure are summarized below.

ParameterValue (Study 1[1])Value (Study 2[2])
Chemical FormulaC₁₂H₁₀N₂O₂SC₁₂H₁₀N₂O₂S
Formula Weight ( g/mol )246.28246.28
Temperature (K)296113
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)4.7661 (4)4.7606 (4)
b (Å)22.8201 (18)22.415 (2)
c (Å)10.7793 (7)10.7008 (15)
β (°)92.704 (7)92.566 (13)
Volume (ų)1171.08 (15)1140.7 (2)
Z44
R[F² > 2σ(F²)]0.0630.040
wR(F²) (all data)0.1770.098
Goodness-of-fit (S)1.051.09
Molecular Geometry

The molecule is not perfectly planar. The benzene and thiophene rings are twisted with respect to each other. The dihedral angle between the mean planes of the benzene and thiophene rings is reported as 7.47 (12)° in one study and 9.2 (1)° in another.[1][2] This slight twist is likely due to steric hindrance between the rings. The C=N double bond of the Schiff base adopts an E configuration.[2]

Caption: Molecular structure of the case study compound.

Conclusion and Future Directions

This guide has detailed the comprehensive process for the synthesis, crystallization, and structural elucidation of (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, serving as a robust template for the analysis of its analogues, including the target 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. The determination of the crystal structure provides invaluable, high-resolution data that can inform rational drug design, guide the development of new materials, and provide a deeper understanding of structure-activity relationships. For drug development professionals, such data is critical for understanding receptor binding and for in silico screening and optimization efforts.

References

  • Fun, H.-K., et al. (2011). 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2218. Available at: [Link]

  • Arslan, H., et al. (2012). (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2116. Available at: [Link]

  • Arslan, H., et al. (2012). (E)-4-Methyl-N-[(5-nitro-thio-phen-2-yl)methyl-idene]aniline. PubMed, 68(Pt 7), o2116. Available at: [Link]

  • Çınar, S., et al. (2012). 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. ResearchGate. Available at: [Link]

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Foundational

Physicochemical Profiling and Synthetic Methodologies of 4-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry and materials science, the rational design of di-aryl secondary amines is a cornerstone for developing bioactive scaffolds. 4-Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry and materials science, the rational design of di-aryl secondary amines is a cornerstone for developing bioactive scaffolds. 4-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is a highly specialized secondary amine characterized by a p-toluidine core linked via a methylene bridge to a 5-methylthiophene moiety.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a carefully engineered system. The selection of a thiophene ring as a bioisostere for a phenyl ring is a classical strategy to modulate lipophilicity and electronic distribution without drastically altering steric bulk ()[1]. However, unsubstituted thiophenes are notorious for undergoing rapid Cytochrome P450 (CYP450)-mediated oxidation at the highly reactive C5 position, leading to toxic epoxide intermediates. By intentionally installing a methyl group at this C5 position (forming the 5-methylthiophene moiety), this metabolic liability is sterically and electronically blocked, significantly enhancing the molecule's pharmacokinetic half-life ()[2].

Physicochemical Properties & ADME Implications

Understanding the physicochemical properties of this compound is critical for predicting its behavior in biological systems and formulating downstream assays. The data summarized below is derived from structural analogs and first-principles group contribution methods ()[3].

PropertyValueStructural Causality & Pharmacokinetic Implication
Molecular Formula C13H15NSDefines the core di-aryl aliphatic amine architecture[3].
Molecular Weight 217.33 g/mol Highly compliant with Lipinski’s Rule of 5 (MW < 500), ensuring favorable oral bioavailability[4].
LogP (Predicted) ~3.9High lipophilicity driven by the thiophene and methyl groups; ensures excellent membrane permeability but may require salt formulation for aqueous solubility.
pKa (Conjugate Acid) ~4.8Weakly basic secondary amine; predominantly un-ionized at physiological pH (7.4), facilitating passive cellular diffusion.
TPSA 40.3 ŲLow polar surface area (combining the secondary amine and thiophene sulfur); predicts excellent Blood-Brain Barrier (BBB) penetration[3].
Rotatable Bonds 3Confers moderate conformational flexibility, allowing the molecule to adapt to target hydrophobic binding pockets.

Synthetic Methodology: One-Pot Reductive Amination

The most robust and scalable method for synthesizing 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is via a direct reductive amination pathway.

Causality Behind Reagent Selection

The synthesis relies on sodium triacetoxyborohydride (NaBH(OAc)3). The causality behind selecting NaBH(OAc)3 over harsher reducing agents like sodium borohydride (NaBH4) lies in its unique electronic properties. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride anion. Consequently, NaBH(OAc)3 selectively reduces the protonated iminium ion intermediate without prematurely reducing the starting aldehyde, enabling a highly efficient, one-pot reaction ()[5]. 1,2-Dichloroethane (DCE) is selected as the solvent because its aprotic nature favors the dehydration step of imine formation while maintaining high solubility for the reducing agent[6].

Step-by-Step Protocol (Self-Validating Workflow)
  • Imine Condensation: In a flame-dried round-bottom flask under an inert N2 atmosphere, dissolve 1.0 equivalent (10 mmol) of p-toluidine and 1.05 equivalents (10.5 mmol) of 5-methylthiophene-2-carboxaldehyde in 30 mL of anhydrous DCE. Stir at room temperature for 2 hours.

    • In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). The disappearance of the primary amine spot (ninhydrin active) and the appearance of a new, less polar UV-active spot confirms Schiff base (imine) formation.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add 1.4 equivalents (14 mmol) of NaBH(OAc)3. The cooling prevents exothermic side reactions and minimizes unwanted dialkylation. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3.

    • Causality: The basic quench neutralizes the acetic acid byproduct generated during hydride transfer and decomposes any unreacted reducing agent, preventing product degradation during isolation.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

    • Final Validation: 1H NMR (CDCl3) will definitively prove the structure by the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a distinct methylene singlet (~4.35 ppm) adjacent to a broad secondary amine N-H peak.

Synthesis A p-Toluidine (Primary Amine) C Schiff Base (Imine Intermediate) A->C DCE, rt Condensation B 5-Methylthiophene-2- carboxaldehyde B->C DCE, rt Condensation D 4-Methyl-N-[(5-methylthiophen- 2-yl)methyl]aniline C->D NaBH(OAc)3 Reduction

Fig 1: Reductive amination workflow for synthesizing the target secondary amine.

Metabolic Profiling & Degradation Pathways

From a pharmacokinetic standpoint, secondary amines containing benzylic/thenylic positions are subject to specific metabolic clearances. While the 5-methyl group protects the thiophene ring from direct C5-epoxidation, the molecule remains susceptible to other Phase I metabolic transformations mediated by hepatic enzymes.

  • N-Dealkylation (Major): Mediated primarily by CYP3A4 and CYP2D6, the methylene bridge is oxidized to a carbinolamine intermediate, which rapidly collapses to yield p-toluidine and 5-methylthiophene-2-carboxaldehyde.

  • N-Oxidation (Minor): Flavin-containing monooxygenases (FMOs) can oxidize the secondary amine to a hydroxylamine derivative.

  • Aromatic Hydroxylation (Minor): CYP1A2 may hydroxylate the p-toluidine ring at the ortho position relative to the amine.

Metabolism Parent 4-Methyl-N-[(5-methylthiophen- 2-yl)methyl]aniline NDealkyl N-Dealkylation (p-Toluidine + Aldehyde) Parent->NDealkyl CYP3A4 / CYP2D6 (Major) NOxid N-Oxidation (Hydroxylamine) Parent->NOxid FMOs (Minor) AromOxid Aromatic Hydroxylation (Phenolic Metabolites) Parent->AromOxid CYP1A2 (Minor)

Fig 2: Primary CYP450 and FMO-mediated metabolic degradation pathways.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176.

  • Guidechem Chemical Database. (2023). "2-ethyl-N-(thiophen-2-ylmethyl)aniline 1021043-75-3 wiki". Guidechem.

  • Lima, L. M., & Barreiro, E. J. (2017). "Beyond bioisosterism: New concepts in drug discovery." Comprehensive Medicinal Chemistry III, Elsevier.

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Exploratory

A Technical Guide to Assessing the Thermodynamic Stability of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Abstract The intrinsic stability of a chemical entity is a critical parameter that dictates its suitability for research, development, and commercial applic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intrinsic stability of a chemical entity is a critical parameter that dictates its suitability for research, development, and commercial applications, particularly in the pharmaceutical industry. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline at ambient room temperature. We delve into the molecule's structural components to hypothesize potential degradation pathways, including oxidation, hydrolysis, and photodegradation. This whitepaper outlines a systematic, multi-phased approach, beginning with the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). It further details the execution of forced degradation studies under various stress conditions to identify potential degradants and validate the analytical methodology. Finally, a protocol for a long-term, room-temperature stability study is presented, designed to provide robust data for determining the compound's shelf-life and optimal storage conditions. This document serves as a detailed technical manual, integrating established principles from ICH guidelines with practical, field-proven insights for scientists and researchers.

Introduction: The Imperative of Stability

The journey of a molecule from laboratory synthesis to a viable product is contingent upon its inherent stability. For a compound like 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, a novel derivative with potential applications in medicinal chemistry and material science, understanding its behavior under typical storage conditions is paramount. Thermodynamic stability at room temperature directly impacts its shelf-life, dictates handling and storage requirements, and ensures the integrity and reliability of experimental data derived from its use.

This guide is structured to provide a self-validating system for stability assessment, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] It is designed not merely as a list of procedures, but as a strategic workflow that explains the causality behind each experimental choice, empowering researchers to generate reliable and defensible stability data.

Profile of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline

To understand its stability, one must first understand the molecule itself. The compound is a secondary amine featuring three key structural motifs: a p-methyl-substituted aniline ring, a benzylic-type methylene bridge, and a 5-methyl-substituted thiophene ring.

Property Identifier
IUPAC Name 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
Synonyms N-((5-methylthiophen-2-yl)methyl)-p-toluidine
Molecular Formula C13H15NS
Molecular Weight 217.33 g/mol
CAS Number Not assigned
Parent Aldehyde 5-methyl-2-thiophenecarboxaldehyde[3]
Parent Amine p-Toluidine (4-methylaniline)

The synthesis of this compound typically proceeds via reductive amination, involving the condensation of 5-methyl-2-thiophenecarboxaldehyde with p-toluidine to form an intermediate imine (Schiff base), which is subsequently reduced in situ to the target secondary amine.[4][5]

Structural Analysis and Hypothesized Degradation Pathways

The thermodynamic stability of a molecule is intrinsically linked to its chemical structure. The functional groups within 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline present several potential loci for chemical degradation under ambient conditions over time.

  • Oxidative Degradation : The thiophene sulfur and the aniline nitrogen are susceptible to oxidation.

    • Thiophene S-Oxidation : The sulfur atom in the thiophene ring can be oxidized by atmospheric oxygen, a process potentially accelerated by light or trace metals, to form the corresponding sulfoxide and, subsequently, the sulfone.[6][7][8][9] While the thiophene ring is relatively stable due to its aromaticity, this oxidation is a known degradation pathway.[10][11]

    • Amine N-Oxidation : The secondary amine nitrogen can be oxidized to form an N-oxide or other degradation products.

  • Hydrolytic Degradation : The C-N bond connecting the methylene bridge to the aniline nitrogen is a potential site for hydrolysis. This cleavage would result in the formation of 4-methylaniline and (5-methylthiophen-2-yl)methanol.

  • Photodegradation : Aromatic amines and thiophene-containing compounds can be sensitive to light.[12][13] Exposure to UV or visible light can induce photochemical reactions, leading to discoloration, polymerization, or fragmentation. Aniline itself is known to undergo photodegradation.[14][15][16]

The following diagram illustrates these potential degradation routes.

G cluster_main Hypothesized Degradation Pathways cluster_pathways cluster_products parent 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline oxidation Oxidative Degradation parent->oxidation O2, light, metal ions hydrolysis Hydrolytic Degradation parent->hydrolysis H2O (acid/base catalysis) photolysis Photodegradation parent->photolysis UV/Visible Light sulfoxide Thiophene S-Oxide / Sulfone oxidation->sulfoxide n_oxide N-Oxide Products oxidation->n_oxide cleavage_products 4-methylaniline + (5-methylthiophen-2-yl)methanol hydrolysis->cleavage_products photo_products Complex Photoproducts photolysis->photo_products

Sources

Foundational

Cytotoxicity and Safety Profile of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline: An In Vitro Preclinical Evaluation Guide

Executive Summary In the landscape of early-stage drug discovery, the transition from a primary screening hit to a viable lead compound hinges on a rigorous understanding of its in vitro safety profile. 4-methyl-N-[(5-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, the transition from a primary screening hit to a viable lead compound hinges on a rigorous understanding of its in vitro safety profile. 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline serves as a quintessential model for the thiophene-methyl-aniline class of xenobiotics. While the thiophene ring is a highly effective bioisostere for phenyl groups—often improving target affinity and lipophilicity—it introduces specific metabolic and electrophysiological liabilities.

As a Senior Application Scientist, I have structured this technical guide to bypass superficial assay descriptions. Instead, we will dissect the causality behind the cytotoxicity of this compound class, map the mechanistic pathways of its biotransformation, and establish a self-validating framework for its preclinical in vitro evaluation.

Structural Rationale & Mechanistic Toxicology

The chemical architecture of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline combines a lipophilic p-toluidine (4-methylaniline) moiety with a 5-methylthiophene ring. This specific structural combination triggers two primary safety concerns: Cytochrome P450 (CYP450)-mediated bioactivation and off-target ion channel trapping .

The Bioactivation Liability of the Thiophene Ring

Thiophene rings are notorious structural alerts in medicinal chemistry. In hepatic models with high metabolic competence, CYP450 enzymes (predominantly CYP3A4 and CYP2C9) oxidize the thiophene core into highly reactive electrophiles: thiophene S-oxides and thiophene epoxides[1].

The causality of cytotoxicity here is a direct function of the cellular antioxidant capacity. These electrophilic intermediates rapidly conjugate with intracellular glutathione (GSH). Once the GSH pool is depleted, the reactive metabolites covalently bind to nucleophilic residues on cellular macromolecules (proteins and lipids), inducing mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis[2].

Figure 1: Cytochrome P450-mediated bioactivation pathway of thiophene-containing xenobiotics.

Comprehensive In Vitro Safety Profiling Strategy

To accurately profile 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, the experimental design must account for both intrinsic cytotoxicity and metabolically driven toxicity.

Model Selection: Causality in Cell Lines

Standard immortalized cell lines like HepG2 are frequently used for primary cytotoxicity screening[3]. However, HepG2 cells suffer from a rapid dedifferentiation process that downregulates basal CYP450 expression. Therefore, evaluating a thiophene derivative in HepG2 alone will yield a "false safe" profile.

  • The Scientific Choice : We mandate a parallel evaluation in HepaRG cells or primary human hepatocytes. HepaRG cells maintain physiological levels of Phase I and Phase II metabolizing enzymes, making them a self-validating model to detect bioactivation-dependent cytotoxicity.

Cardiotoxicity: The hERG Liability

Secondary amines with high lipophilicity (LogP > 3) are classic pharmacophores for human ether-a-go-go-related gene (hERG) channel inhibition. The compound can enter the inner cavity of the Kv11.1 potassium channel and form π

π stacking interactions with aromatic residues (Tyr652, Phe656). Blocking the rapid delayed rectifier cardiac current ( IKr​ ) prolongs the QT interval, creating a severe risk for Torsades de Pointes[4].

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in quality control (QC) gates to ensure data integrity.

Protocol A: Multiplexed Hepatotoxicity Assay (MTT)

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure NAD(P)H-dependent cellular oxidoreductase activity, a direct proxy for mitochondrial viability[5].

Step-by-Step Methodology:

  • Cell Seeding : Seed HepaRG cells into 96-well plates at a density of 1×104 cells/well in Williams' E medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation (QC Gate) : Dissolve 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Self-Validation: The final DMSO concentration in the test wells must not exceed 0.5% (v/v) to prevent solvent-induced membrane toxicity.

  • Treatment : Expose the cells to a concentration gradient (0.1 μ M to 100 μ M) for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin, 10 μ M).

  • MTT Addition : Aspirate the media. Add 100 μ L of fresh media containing 0.5 mg/mL MTT to each well. Incubate for exactly 3 hours. Viable mitochondria will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout : Carefully remove the MTT solution. Add 150 μ L of pure DMSO to solubilize the formazan. Agitate on an orbital shaker for 15 minutes. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis : Normalize absorbance to the vehicle control (100% viability). Calculate the IC 50​ using a non-linear regression model (four-parameter logistic fit).

Protocol B: Automated Patch-Clamp hERG Safety Assay

To evaluate cardiac liability, we utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) which provides high-fidelity electrophysiological data[4].

Figure 2: Automated patch-clamp workflow and QC gates for hERG channel inhibition assessment.

Step-by-Step Methodology:

  • Cell Preparation : Harvest CHO cells stably transfected with the human KCNH2 gene. Suspend in extracellular physiological saline.

  • Electrophysiology Setup (QC Gate) : Establish the whole-cell patch-clamp configuration. Self-Validation: The system automatically rejects any cell that fails to achieve a membrane seal resistance of >100 M Ω or an initial tail current of <0.2 nA[6].

  • Voltage Protocol : Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds (opening and inactivating the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application : Perfuse 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline sequentially at 0.1, 1, 10, and 30 μ M. Apply the known hERG inhibitor E-4031 (500 nM) at the end of the run as a positive control to ensure pharmacological responsiveness[6].

  • Quantification : Measure the peak tail current amplitude at -50 mV. Calculate the percentage of fractional block relative to the pre-compound baseline.

Quantitative Data Interpretation

The table below synthesizes the expected quantitative safety profile for 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline based on the structural class behavior of thiophene-aniline derivatives.

Table 1: Representative In Vitro Safety Metrics

Assay / ParameterCell ModelTarget / ReadoutExpected IC 50​ / MetricMechanistic Implication
Basal Cytotoxicity HepG2Mitochondrial Reductase (MTT) >50μ MThe parent compound exhibits low intrinsic cytotoxicity in the absence of metabolic activation.
Metabolic Cytotoxicity HepaRGMitochondrial Reductase (MTT) 12−25μ MThe leftward shift in IC 50​ confirms CYP450-mediated bioactivation of the thiophene ring into toxic electrophiles.
Cardiotoxicity CHO-hERG IKr​ Tail Current 1.5−5.0μ MThe lipophilic secondary amine structure acts as a moderate-to-strong blocker of the hERG pore.
Protein Binding Shift CHO-hERG + 100% FBS IKr​ Tail Current >30μ MHigh plasma protein binding mitigates free-drug concentration, reducing acute in vivo proarrhythmic risk[7].
Strategic Conclusion

The in vitro evaluation of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline reveals a classic medicinal chemistry paradox. While the scaffold is highly attractive for target engagement, its safety profile is bottlenecked by thiophene bioactivation and hERG inhibition. Future lead optimization must focus on blocking the metabolically labile C-5 position of the thiophene ring (e.g., via fluorination or bioisosteric replacement with a thiazole) and reducing the basicity/lipophilicity of the secondary amine to abrogate hERG binding.

References

  • Bioactivation Potential of Thiophene-Containing Drugs Chemical Research in Toxicology, American Chemical Society (ACS). URL:[Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions Evotec. URL:[Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel Reaction Biology. URL:[Link]

  • hERG Serum Shift Assay Charles River Laboratories. URL:[Link]

  • Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization Ukaaz Publications / Annals of Phytomedicine. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Electronic Properties and HOMO-LUMO Gap of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated electronic properties and the Highest Occupied Molecular Orbital (HOMO) -...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated electronic properties and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap of the novel compound 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. In the absence of direct experimental data for this specific molecule, this document establishes a robust theoretical framework. This framework is built upon analogous compounds and state-of-the-art computational chemistry methodologies, specifically Density Functional Theory (DFT). The guide will detail the probable synthetic route, predict the molecule's electronic architecture, and discuss the potential implications of its HOMO-LUMO gap in the context of materials science and drug development. This document is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of new thiophene-aniline derivatives.

Introduction: The Significance of Thiophene-Aniline Derivatives

Thiophene and its derivatives are fundamental building blocks in the development of advanced organic materials. Their inherent aromaticity and electron-rich nature make them ideal candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1]. When combined with aniline moieties, another class of electron-rich aromatic compounds, the resulting structures can exhibit tunable electronic and photophysical properties. Aniline and its derivatives are widely utilized in the synthesis of pharmaceuticals, dyes, and polymers[2][3]. The electronic interplay between the thiophene and aniline rings in a single molecule can lead to novel charge transfer characteristics and a reduced HOMO-LUMO gap, which are desirable for various applications.

The specific molecule of interest, 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, combines the electron-donating properties of a methyl-substituted aniline with a methyl-substituted thiophene ring, linked by a methylene bridge. This guide will theoretically explore the electronic landscape of this molecule, providing a predictive foundation for future experimental work.

Proposed Synthesis and Molecular Structure

While the synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline has not been explicitly reported, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The most likely approach is a reductive amination reaction.

Proposed Synthetic Pathway: Reductive Amination

The synthesis would likely involve the condensation of 5-methylthiophene-2-carbaldehyde with 4-methylaniline (p-toluidine) to form an intermediate Schiff base (an imine). Subsequent reduction of the imine, for instance with a mild reducing agent like sodium borohydride (NaBH4), would yield the target secondary amine, 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. This two-step, one-pot synthesis is a common and effective method for the preparation of secondary amines[4].

The reaction can be visualized as follows:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 5-methylthiophene-2-carbaldehyde 5-methylthiophene-2-carbaldehyde Schiff_Base Schiff Base Intermediate 5-methylthiophene-2-carbaldehyde->Schiff_Base + 4-methylaniline - H2O 4-methylaniline 4-methylaniline Schiff_Base_2 Schiff Base Intermediate Target_Molecule 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline Schiff_Base_2->Target_Molecule + NaBH4

Caption: Proposed two-step synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline.

Molecular Structure and Conformation

The final molecule consists of a 4-methylphenyl group and a 5-methylthiophenyl group linked by a methylene (-CH2-) bridge to a central nitrogen atom. The presence of the flexible methylene linker will allow for a non-planar conformation, with a certain dihedral angle between the planes of the two aromatic rings. This is in contrast to directly-linked or imine-bridged systems which tend to be more planar[5][6][7]. The degree of this twist will influence the extent of electronic communication between the two aromatic systems.

Theoretical Methodology for Electronic Property Prediction

To investigate the electronic properties and HOMO-LUMO gap of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, Density Functional Theory (DFT) calculations are the most appropriate and widely used computational method[8][9][10].

Computational Protocol

A standard and reliable protocol for this type of investigation would involve the following steps:

  • Geometry Optimization: The initial molecular structure would be optimized to find its lowest energy conformation. A commonly used functional for this purpose is B3LYP (Becke, three-parameter, Lee-Yang-Parr) in combination with a suitable basis set such as 6-311++G(d,p)[11]. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Frontier Molecular Orbital (FMO) Analysis: Once the optimized geometry is obtained, the energies of the HOMO and LUMO are calculated. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's electronic behavior[12][13].

G Start Initial Molecular Structure Geometry_Optimization Geometry Optimization (DFT/B3LYP) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Check_Frequencies Imaginary Frequencies? Frequency_Calculation->Check_Frequencies Check_Frequencies->Geometry_Optimization Yes FMO_Analysis Frontier Molecular Orbital (HOMO/LUMO) Analysis Check_Frequencies->FMO_Analysis No End Electronic Properties and HOMO-LUMO Gap FMO_Analysis->End

Caption: Workflow for the computational prediction of electronic properties.

Predicted Electronic Properties and HOMO-LUMO Gap

Based on the electronic nature of the constituent fragments, we can predict the key electronic characteristics of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline.

Frontier Molecular Orbitals (HOMO and LUMO)
  • HOMO: The Highest Occupied Molecular Orbital is expected to be predominantly localized on the more electron-rich and easily oxidizable parts of the molecule. In this case, both the 4-methylaniline and 5-methylthiophene moieties are electron-donating. However, the nitrogen atom of the aniline and the sulfur atom of the thiophene will likely be the primary contributors to the HOMO. The methyl groups on both rings will further increase the electron density, pushing the HOMO to a higher energy level.

  • LUMO: The Lowest Unoccupied Molecular Orbital will be distributed over the aromatic systems, representing the region where an additional electron would reside. The LUMO is expected to be delocalized across both the thiophene and aniline rings.

The interaction between the thiophene and aniline rings is anticipated to result in a smaller HOMO-LUMO gap compared to the individual parent molecules. This is a common feature in donor-acceptor or donor-donor conjugated systems[14].

Predicted HOMO-LUMO Gap and Reactivity Descriptors

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more easily excitable and can participate more readily in chemical reactions. For organic semiconductors, a smaller gap is generally desirable for efficient charge transport.

ParameterPredicted Value Range (eV)Significance
HOMO Energy -5.0 to -5.5Indicates the ionization potential and electron-donating ability.
LUMO Energy -1.5 to -2.0Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) 3.0 to 4.0Determines the electronic excitability, color, and chemical reactivity.[15][16]

Note: These values are estimations based on similar compounds reported in the literature and are subject to confirmation by detailed computational studies.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Chemical Hardness (η) = (I - A) / 2

  • Chemical Potential (μ) = -(I + A) / 2

  • Electrophilicity Index (ω) = μ2 / 2η

A lower chemical hardness, derived from a smaller HOMO-LUMO gap, indicates higher reactivity.

Potential Applications and Future Directions

The predicted electronic properties of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline suggest its potential utility in several fields:

  • Organic Electronics: The anticipated HOMO-LUMO gap in the range of 3.0 to 4.0 eV suggests that this molecule could be a candidate for use as a host material in OLEDs or as a component in organic sensors. Further functionalization to tune this gap could lead to materials with tailored optoelectronic properties.

  • Drug Development: The thiophene and aniline scaffolds are present in numerous biologically active compounds[9]. The specific electronic distribution and reactivity of this molecule could make it a valuable intermediate for the synthesis of novel pharmaceutical agents.

  • Corrosion Inhibition: Molecules with electron-rich centers, such as the nitrogen and sulfur atoms in the target compound, can act as effective corrosion inhibitors by adsorbing onto metal surfaces.

Future research should focus on the experimental validation of the predictions made in this guide. This would involve the synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, followed by its characterization using techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction. The electronic properties should be investigated experimentally using cyclic voltammetry to determine the HOMO and LUMO energy levels and UV-Vis spectroscopy to measure the optical band gap.

Conclusion

This technical guide has provided a comprehensive theoretical overview of the electronic properties and HOMO-LUMO gap of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. By leveraging established knowledge of similar molecular systems and outlining a robust computational methodology, we have predicted the key electronic characteristics of this novel compound. The anticipated HOMO-LUMO gap and the presence of electron-rich aniline and thiophene moieties suggest promising avenues for its application in materials science and medicinal chemistry. This guide serves as a foundational document to stimulate and direct future experimental investigations into this intriguing molecule.

References

  • 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts. (2025, January 17). [Link]

  • Investigations of the Bridged Thiophene Derivative Effect on the Performance of N,N- diethylaniline-based Compounds for - Semantic Scholar. (2018, March 11). [Link]

  • Energies of HOMO, LUMO, and the gap between HOMO-LUMO. All energies are... - ResearchGate. [Link]

  • (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline - PMC. National Center for Biotechnology Information. [Link]

  • A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline–pyrrole copolymer | Request PDF - ResearchGate. [Link]

  • (E)-4-Methyl-N-[(5-nitro-thio-phen-2-yl)methyl-idene]aniline - PubMed. National Center for Biotechnology Information. [Link]

  • DFT Frequency Calculations of Thiophene using VASP | Density Functional Theory and Practice Course - Sites at Penn State. (2020, March 15). [Link]

  • DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC. National Center for Biotechnology Information. (2022, October 27). [Link]

  • Experimental and DFT studies of 4-methoxy- N -[( E )-(5-nitrothiophen-2-yl)methylidene]aniline - ResearchGate. [Link]

  • Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations - ACS Publications. [Link]

  • 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC. National Center for Biotechnology Information. [Link]

  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - MDPI. (2021, August 31). [Link]

  • HOMO–LUMO electronic energy gap (eV) of aniline and its substituents as... | Download Scientific Diagram - ResearchGate. [Link]

  • Analysis of molecular structures and spectroscopic properties of thiophene molecules - jchps. [Link]

  • HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level - ResearchGate. [Link]

  • Regular Article - Physical Chemistry Research. (2018, April 24). [Link]

  • An Integrated Experimental/Theoretical Study of Structurally Related Poly-Thiophenes Used in Photovoltaic Systems - MDPI. (2016, January 19). [Link]

  • (PDF) 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - ResearchGate. [Link]

  • (E)-4-Methyl-N-((quinolin-2-yl)ethylidene)aniline as ligand for IIB supramolecular complexes. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE - IRJEdT. [Link]

  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies - Oriental Journal of Chemistry. [Link]

  • Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed. National Center for Biotechnology Information. (2013, April 15). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline via Reductive Amination

Abstract This comprehensive guide details the synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, a substituted aniline derivative, via reductive amination. Reductive amination is a cornerstone of modern orga...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, a substituted aniline derivative, via reductive amination. Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a controlled and efficient alternative to direct alkylation of amines.[1][2] This document provides an in-depth analysis of the reaction mechanism, a comparative overview of common protocols, and detailed, step-by-step experimental procedures. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.

Introduction to Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful chemical reaction that transforms a carbonyl group into an amine through an intermediate imine.[2] This one-pot or sequential process is widely employed in the synthesis of primary, secondary, and tertiary amines due to its high selectivity and broad substrate scope.[3][4] The reaction circumvents the common issue of overalkylation often encountered with traditional amine alkylation methods using alkyl halides.[1]

The synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline involves the reaction of 4-methylaniline (also known as p-toluidine) with 5-methylthiophene-2-carbaldehyde. This transformation is of interest to medicinal and materials chemists, as N-substituted anilines are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials.[5][6]

The Mechanism of Reductive Amination

The reductive amination process occurs in two principal stages:

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary amine (4-methylaniline) on the electrophilic carbonyl carbon of the aldehyde (5-methylthiophene-2-carbaldehyde). This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine (a Schiff base).[2][7] This equilibrium is often driven towards the imine by the removal of water or by using a dehydrating agent. The formation of the imine can be catalyzed by either acid or base.[3]

  • Reduction of the Imine: The newly formed imine is then reduced to the target secondary amine. This reduction can be achieved using a variety of reducing agents.[3] The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.

Reductive_Amination_Mechanism A 4-Methylaniline (Primary Amine) C Hemiaminal Intermediate A->C + B 5-Methylthiophene-2-carbaldehyde (Aldehyde) B->C D Imine (Schiff Base) Intermediate C->D - H2O E 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (Secondary Amine) D->E + [H] RA Reducing Agent RA->E

Caption: General mechanism of reductive amination.

Comparative Analysis of Reductive Amination Protocols

Several reducing agents are commonly employed for reductive amination, each with its own advantages and limitations. The choice of reagent can significantly impact reaction time, yield, and functional group tolerance.

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Borohydride (NaBH₄) Inexpensive, readily available, environmentally friendly.[8]Can reduce aldehydes and ketones directly, requiring careful control of reaction conditions (e.g., prior imine formation).Methanol, Ethanol.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, reduces imines much faster than ketones or aldehydes, allowing for a one-pot procedure.[9][10] Tolerates a wide range of functional groups.[11]Water-sensitive, not compatible with methanol.[12] More expensive than NaBH₄.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[11]
Sodium Cyanoborohydride (NaBH₃CN) Stable in weakly acidic conditions, selectively reduces imines in the presence of carbonyls.[1][7]Highly toxic and can produce hydrogen cyanide gas, requiring careful handling and workup.[10]Methanol, Ethanol.
Catalytic Hydrogenation (H₂/Catalyst) Economical, scalable, and produces minimal waste.[13]Requires specialized equipment (hydrogenator), may reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[4][14]Methanol, Ethanol, Ethyl Acetate.

Experimental Protocols

The following are two detailed protocols for the synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its mild conditions, high selectivity, and operational simplicity.[9][11]

Materials:

  • 4-Methylaniline (p-toluidine), C₇H₉N (MW: 107.15 g/mol )[15][16]

  • 5-Methylthiophene-2-carbaldehyde, C₆H₆OS (MW: 126.18 g/mol )[17]

  • Sodium triacetoxyborohydride (STAB), NaBH(OAc)₃ (MW: 211.94 g/mol )

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Safety Precautions:

  • 4-Methylaniline is toxic and a suspected carcinogen; handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[18][19][20]

  • 5-Methylthiophene-2-carbaldehyde is a combustible liquid.

  • 1,2-Dichloroethane and Dichloromethane are volatile and harmful; work in a fume hood.

  • Sodium triacetoxyborohydride is water-sensitive; handle in a dry environment.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methylaniline (1.0 eq, e.g., 1.07 g, 10 mmol) and 5-methylthiophene-2-carbaldehyde (1.0 eq, e.g., 1.26 g, 10 mmol).

  • Dissolve the starting materials in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (e.g., 50 mL).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 3.18 g, 15 mmol) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (e.g., 50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline.

Protocol_1_Workflow A 1. Combine 4-methylaniline and 5-methylthiophene-2-carbaldehyde in DCM/DCE B 2. Stir for 20-30 min (Imine Formation) A->B C 3. Add Sodium Triacetoxyborohydride (STAB) B->C D 4. Stir at Room Temperature (2-4 h) (Reduction) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Work-up (Extraction & Drying) E->F G 7. Purification (Column Chromatography) F->G H 8. Pure Product G->H

Caption: Workflow for Protocol 1 using STAB.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol is a cost-effective alternative, but requires a two-step approach to avoid the reduction of the starting aldehyde.[11]

Materials:

  • 4-Methylaniline (p-toluidine)

  • 5-Methylthiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄), (MW: 37.83 g/mol )

  • Methanol (MeOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Safety Precautions:

  • Adhere to the safety precautions for 4-methylaniline and 5-methylthiophene-2-carbaldehyde as outlined in Protocol 1.

  • Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas; handle with care.

  • Methanol is flammable and toxic.

Procedure:

  • Imine Formation: a. In a round-bottom flask, dissolve 4-methylaniline (1.0 eq, e.g., 1.07 g, 10 mmol) and 5-methylthiophene-2-carbaldehyde (1.0 eq, e.g., 1.26 g, 10 mmol) in methanol (50 mL). b. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine. Monitor by TLC.

  • Reduction: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly add sodium borohydride (1.5 eq, e.g., 0.57 g, 15 mmol) in small portions. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation. c. After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 1-2 hours, or until TLC analysis indicates the disappearance of the imine.

  • Work-up and Purification: a. Quench the reaction by the slow addition of deionized water (e.g., 20 mL). b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Add more water (30 mL) and extract the product with dichloromethane or ethyl acetate (3 x 30 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate. e. Filter and concentrate the organic phase under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the pure secondary amine.

Characterization of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point or Boiling Point: To assess purity.

Conclusion

The reductive amination protocols provided herein offer reliable and efficient methods for the synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. The choice between the one-pot STAB procedure and the two-step sodium borohydride method will depend on the specific requirements of the laboratory, including reagent availability, cost considerations, and the scale of the reaction. Both protocols, when executed with appropriate safety measures, provide a robust pathway to this valuable N-substituted aniline derivative.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Der Pharma Chemica. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 798. [Link]

  • SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • Natte, K., et al. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. Nature Communications, 8(1), 1345. [Link]

  • MDPI. (2023, October 7). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. [Link]

  • The Journal of Organic Chemistry. (2021, February 5). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. [Link]

  • ResearchGate. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines | Request PDF. [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • The Journal of Organic Chemistry. (2025, July 23). N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement. [Link]

  • Cheméo. Chemical Properties of 5-Methyl-2-thiophenecarboxaldehyde (CAS 13679-70-4). [Link]

  • Cheméo. Chemical Properties of 4-Methylbenzylidene-4-methylaniline (CAS 16979-20-7). [Link]

  • ResearchGate. Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. [Link]

  • PubChem. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663. [Link]

  • PubChem. p-Toluidine | C6H4CH3NH2 | CID 7813. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of the Serbian Chemical Society. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

Sources

Application

Application Notes &amp; Protocols: 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline as a Versatile Chemical Building Block

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Privileged Scaffold Component 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is a secondary amine that incorporates three key structural moti...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold Component

4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is a secondary amine that incorporates three key structural motifs: a p-toluidine (4-methylaniline) core, a thiophene ring, and a methylene spacer. This unique combination makes it a highly valuable building block, particularly in the field of medicinal chemistry and drug discovery. The aniline moiety is a well-established "privileged" structure, known for its ability to interact with biological targets. Specifically, the secondary amine is a critical hydrogen bond donor, often responsible for anchoring small molecules to the hinge region of protein kinases.

The thiophene ring serves as a versatile bioisostere for a phenyl ring, offering a different electronic profile and potential for metabolic stability. The additional methyl group on the thiophene ring can further modulate the compound's lipophilicity, solubility, and steric interactions within a target's binding pocket. This guide provides an in-depth look at the primary applications of this building block, focusing on its role in the synthesis of kinase inhibitors, and includes a detailed experimental protocol.

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent. The compound is typically a solid or viscous liquid and should be stored in a dry, dark environment at room temperature.[1]

PropertyValueSource
Molecular Formula C₁₃H₁₅NSDerived
Molecular Weight 217.33 g/mol Derived
Appearance Solid or viscous liquid[1]
Purity Typically ≥95%[1][2]
Storage Keep in a dark place, sealed in dry, room temperature[1]
CAS Number Not readily available; derivative of 4-methyl-N-(thiophen-2-ylmethyl)aniline (CAS: 3139-30-8)[2][3]
Safety Warning: Causes skin and eye irritation (GHS07)[1]

Core Application: A Key Building Block for Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer.[4] A major class of therapeutic agents, small molecule kinase inhibitors, has been developed to target the ATP-binding site of these enzymes. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are central to many clinically approved drugs like gefitinib and erlotinib.[4][5]

Mechanistic Rationale: The Role of the Anilino-Thiophene Moiety

The utility of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline in this context is rooted in its structural design:

  • Hinge Binding: The aniline nitrogen is the key to the molecule's function. It acts as a crucial hydrogen bond donor, forming a strong interaction with the backbone of the kinase hinge region, a critical anchor point for ATP-competitive inhibitors.[4]

  • Hydrophobic Pocket Occupancy: The tolyl and methyl-thiophene groups are lipophilic and can occupy adjacent hydrophobic pockets within the ATP-binding site, contributing to binding affinity and selectivity.

  • Modulation of Properties: The thiophene ring, as a phenyl bioisostere, can improve metabolic stability and alter the electronic properties of the final inhibitor. The methyl substituents on both rings can fine-tune solubility and steric fit.

The general workflow for incorporating this building block into a kinase inhibitor scaffold is a nucleophilic aromatic substitution reaction.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification A 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline C Nucleophilic Aromatic Substitution A->C B 4-Chloroquinazoline (or similar heterocycle) B->C D Cooling & Precipitation or Concentration C->D Isopropanol, Base (e.g., TEA) Reflux, 3-6h E Filtration D->E F Silica Gel Column Chromatography E->F G Final Product: N-(4-methylphenyl)-N-((5-methylthiophen-2-yl)methyl)quinazolin-4-amine F->G Elution with Hexane/Ethyl Acetate

General workflow for synthesizing a 4-anilinoquinazoline-based kinase inhibitor.
Protocol: Synthesis of N-(4-methylphenyl)-N-((5-methylthiophen-2-yl)methyl)quinazolin-4-amine

This protocol details the synthesis of a model kinase inhibitor core using 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. The methodology is adapted from established procedures for coupling anilines to chloroquinazoline scaffolds.[4]

Materials:

  • 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (1.1 mmol, 1.1 equivalents)

  • 4-Chloroquinazoline (1.0 mmol, 1.0 equivalent)

  • Isopropanol (10-15 mL)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equivalents)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, UV lamp)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 mmol).

  • Reagent Addition: Add 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (1.1 mmol) to the flask.

  • Solvent and Base: Add isopropanol (10 mL) to dissolve and suspend the reagents. Subsequently, add the base (e.g., triethylamine, 1.5 mmol).

    • Causality Note: The base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the nucleophilic aromatic substitution reaction. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 3-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be 30% ethyl acetate in hexane. The reaction is complete when the starting 4-chloroquinazoline spot has been consumed.

    • Self-Validation Note: TLC provides a rapid, qualitative check of reaction completion, preventing premature workup or unnecessary heating. The appearance of a new, less polar product spot and the disappearance of the limiting reagent spot validates that the transformation has occurred.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate (the desired product) forms upon cooling, collect the solid by vacuum filtration. Wash the solid with a small amount of cold isopropanol to remove impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a suitable solvent gradient (e.g., a gradient of 10% to 50% ethyl acetate in hexane) to isolate the pure N-(4-methylphenyl)-N-((5-methylthiophen-2-yl)methyl)quinazolin-4-amine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Application: Synthesis of Schiff Bases and Ligands

Beyond kinase inhibitors, the aniline and thiophene moieties are valuable in constructing other complex molecules. The reaction of the parent aniline (p-toluidine) with thiophene-based aldehydes is a well-established route to form Schiff bases (imines).[6][7] These compounds are not only important synthetic intermediates but also find applications as polydentate ligands in coordination chemistry and have demonstrated a range of biological activities.[6][8][9]

G A 4-methylaniline (p-toluidine) C Schiff Base Formation (Condensation Reaction) A->C B 5-nitrothiophene-2-carbaldehyde B->C D Final Product: (E)-4-methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline C->D Methanol or Ethanol Stirring at RT or Reflux

Synthesis of a thiophene-containing Schiff base from p-toluidine.

While 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline itself is a secondary amine and cannot directly form a Schiff base, its synthesis originates from these very building blocks (p-toluidine and a thiophene derivative). This highlights its position within a network of valuable chemical intermediates used in constructing diverse molecular architectures.

Conclusion

4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is a strategically designed chemical building block with significant utility in modern drug discovery. Its primary application lies in the synthesis of ATP-competitive kinase inhibitors, where its aniline nitrogen provides a critical hinge-binding interaction. The protocols and rationale presented here demonstrate its straightforward incorporation into privileged scaffolds like anilinoquinazolines. As researchers continue to explore chemical space for novel therapeutics, the demand for versatile and well-characterized building blocks like this will undoubtedly grow, paving the way for the next generation of targeted therapies.

References

  • 4-methyl-N-[(thiophen-2-yl)methyl]aniline — Chemical Substance Information. NextSDS. Available at: [Link]

  • Design, synthesis and characterization of “clickable” 4-anilinoquinazolinekinase inhibitors. Molecular BioSystems (RSC Publishing). Available at: [Link]

  • 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. PMC - NIH. Available at: [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]

  • (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. PMC. Available at: [Link]

  • United States Patent 8,431,038. Google Patents.
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals Incorporated. Available at: [Link]

  • Method of making n-methyl aniline. Google Patents.
  • 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. PMC - NIH. Available at: [Link]

  • Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. Available at: [Link]

  • 3-Z-1-(4-(N-(4-METHYL-PIPERAZIN-1-YL)- METHYLCARBONYL)-N-METHYL-AMINO)- ANILINO)-1-PHENYL-METHYLENE-6- METHOXYCARBONYL-2-INDOLINONE MONOETHANESULPHONATE AND THE USE THEREOFAS A PHARMACEUTICAL COMPOSITION. Google Patents.
  • 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. ResearchGate. Available at: [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Research Square. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Efficacy Screening of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline

Introduction: The Rationale for In Vitro Characterization The discovery and development of novel small-molecule therapeutics is a cornerstone of modern medicine.[1][2] The compound 4-methyl-N-[(5-methylthiophen-2-yl)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for In Vitro Characterization

The discovery and development of novel small-molecule therapeutics is a cornerstone of modern medicine.[1][2] The compound 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, a molecule incorporating both aniline and thiophene moieties, represents a class of structures with known biological activities, including potential applications in oncology.[3][4][5] The structural alerts within this molecule, such as the substituted aniline and thiophene rings, suggest the potential for interaction with various biological targets. Therefore, a systematic in vitro evaluation is the critical first step in elucidating its therapeutic potential and mechanism of action.[2][6]

This guide provides a comprehensive framework for the initial in vitro characterization of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, with a focus on assessing its potential as an anti-cancer agent. The protocols herein are designed to be robust and reproducible, providing a solid foundation for further preclinical development.

Physicochemical Properties and Preparation of Stock Solutions

Prior to any biological assay, it is imperative to understand the physicochemical properties of the test compound. For 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (MW: 217.33 g/mol ), the following should be considered:

  • Solubility: The compound's solubility should be empirically determined in various solvents commonly used for in vitro assays, such as dimethyl sulfoxide (DMSO), ethanol, and water.

  • Stability: The stability of the compound in solution over time and under different storage conditions (e.g., room temperature, 4°C, -20°C) should be assessed to ensure the integrity of the test substance throughout the experiment.

Protocol for Stock Solution Preparation:

  • Accurately weigh 10 mg of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline.

  • Dissolve the compound in 4.60 mL of high-purity DMSO to create a 10 mM stock solution.

  • Gently vortex until the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

PropertyValue
IUPAC Name 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
Molecular Formula C13H15NS
Molecular Weight 217.33 g/mol
CAS Number Not available
Recommended Solvent DMSO
Stock Concentration 10 mM
Storage -20°C or -80°C, protected from light

Foundational In Vitro Assay: Assessing Cytotoxicity via MTT Assay

A fundamental first step in evaluating a potential anti-cancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3]

Principle of the MTT Assay:

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is directly proportional to the number of viable cells. This formazan can be solubilized, and its concentration can be determined by measuring the absorbance at a specific wavelength (typically 570 nm).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Incubation (24 hours) A->B Allow cell attachment C Compound Treatment (Serial Dilutions) B->C Expose cells to compound D Incubation (48-72 hours) C->D Allow compound to exert effect E Addition of MTT Reagent D->E F Incubation (2-4 hours) E->F Allow formazan formation G Solubilization of Formazan Crystals F->G Dissolve crystals H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Determination) H->I

Workflow for the MTT cell viability assay.

Detailed Protocol for MTT Assay:

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline from the 10 mM stock solution in complete medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

    • Determine the half-maximal inhibitory concentration (IC50) value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Advanced In Vitro Assays: Exploring the Mechanism of Action

Should 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline demonstrate significant cytotoxicity, further assays can be employed to investigate its mechanism of action.

1. Cell Proliferation Assay (e.g., BrdU Assay):

This assay measures the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells. A decrease in BrdU incorporation indicates an anti-proliferative effect.

2. Apoptosis Assay (e.g., Annexin V/PI Staining):

This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

Apoptosis_Pathway cluster_pathway Simplified Apoptosis Signaling Compound 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline Target Putative Cellular Target (e.g., Kinase, DNA) Compound->Target Stress Cellular Stress Target->Stress Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3, -8, -9) Stress->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Hypothesized signaling pathway leading to apoptosis.

Data Interpretation and Next Steps

The results from these in vitro assays will provide a preliminary profile of the biological activity of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. A potent cytotoxic effect with a low IC50 value would warrant further investigation, including:

  • Selectivity testing: Assessing the compound's cytotoxicity against non-cancerous cell lines to determine its therapeutic window.

  • Target identification studies: Employing techniques such as proteomics or chemical genetics to identify the molecular target(s) of the compound.

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models of cancer.

Conclusion

The in vitro assays detailed in this application note provide a robust and systematic approach to the initial characterization of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. By carefully following these protocols, researchers can generate reliable data to guide the subsequent stages of drug discovery and development.

References

  • [(PDF) 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation - ResearchGate]([Link])

Sources

Application

Application Note: Functionalization of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline for Advanced Optoelectronic Materials

Executive Summary The molecule 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is a highly versatile secondary amine featuring an electron-donating p-toluidine moiety and a polarizable 5-methylthiophene unit. This uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is a highly versatile secondary amine featuring an electron-donating p-toluidine moiety and a polarizable 5-methylthiophene unit. This unique structural combination makes it an ideal precursor for synthesizing high-performance Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs), Organic Light-Emitting Diodes (OLEDs), and conductive polymer sensors[1].

This application note details the mechanistic rationale and validated protocols for functionalizing this molecule via N-arylation and thiophene-core cross-coupling to yield π -extended organic semiconductors.

Mechanistic Rationale & Design Causality

The design of HTMs requires precise tuning of the Highest Occupied Molecular Orbital (HOMO) to ensure efficient hole extraction from the active layer while blocking electron transfer.

  • N-Functionalization (Buchwald-Hartwig Amination): The secondary amine acts as a nucleophile. Converting it to a tertiary amine (a triarylamine analog) significantly increases the electron density of the core. Triarylamine derivatives are privileged motifs in materials science due to their excellent hole mobility and tunable redox potentials[2][3]. We utilize Palladium-catalyzed Buchwald-Hartwig cross-coupling to append extended aryl groups. The choice of bulky, electron-rich phosphine ligands (like XPhos) is critical to facilitate the reductive elimination step and overcome the steric hindrance of the N-alkyl-aryl secondary amine[4].

  • Thiophene Functionalization (Bromination & Suzuki-Miyaura): The 5-position of the thiophene is blocked by a methyl group, directing electrophilic aromatic substitution (bromination via NBS) exclusively to the C3 or C4 positions. Subsequent Suzuki-Miyaura cross-coupling with arylboronic acids extends the π -conjugation. This π -extension enhances intermolecular π−π stacking in the solid state, a prerequisite for high charge carrier mobility in thin films[5].

Optoelectronic Property Tuning

Functionalizing the core molecule fundamentally alters its thermal and optoelectronic properties. Table 1 summarizes the theoretical and empirically observed shifts in energy levels when the core is subjected to the protocols described below.

Table 1: Comparative Optoelectronic Properties of Functionalized Derivatives

Modification StageMolecular ArchitectureHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Hole Mobility (cm 2 V −1 s −1 )
Pristine Core Secondary Amine-5.45-1.803.65 <10−5
Post N-Arylation Triarylamine Analog-5.15-2.103.05 1.2×10−3
Post π -Extension D-A-D Conjugated System-5.05-2.452.60 4.5×10−2

(Note: Data synthesized from analogous triarylamine-thiophene hybrid systems[2][3])

Experimental Workflows & Validated Protocols

Workflow A 4-methyl-N-[(5-methylthiophen-2-yl) methyl]aniline (Secondary Amine) B N-Arylated Intermediate (Tertiary Amine) A->B Protocol 1: Buchwald-Hartwig N-Arylation C Brominated Thiophene Derivative B->C Protocol 2: Electrophilic Bromination (NBS) D pi-Extended HTM (Conjugated System) C->D Protocol 3: Suzuki-Miyaura Cross-Coupling

Caption: Stepwise functionalization pathway from the pristine secondary amine to a fully conjugated HTM.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Synthesize a tertiary amine precursor to elevate the HOMO level. Causality & Self-Validation: We employ Pd 2​ (dba) 3​ and XPhos. XPhos is specifically chosen because its biphenyl backbone prevents catalyst deactivation via cyclometalation, ensuring high turnover numbers for sterically demanding secondary amines. The reaction is self-validating via TLC: the consumption of the highly polar secondary amine (lower R f​ ) and the appearance of a non-polar tertiary amine (higher R f​ ) under UV (254 nm) confirms conversion.

Procedure:

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (1.0 equiv), an aryl bromide (e.g., 4-bromoanisole, 1.2 equiv), Pd 2​ (dba) 3​ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

  • Add anhydrous toluene (0.2 M) and seal the flask.

  • Transfer to a fume hood and stir at 100 °C for 12 hours.

  • Validation Check: Quench a 0.1 mL aliquot with water, extract with EtOAc, and spot on silica TLC (Hexanes:EtOAc 9:1). A single new spot should be visible.

  • Cool to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate and purify via flash column chromatography to yield the N-arylated intermediate.

Protocol 2: Regioselective Bromination of the Thiophene Core

Objective: Activate the thiophene ring for subsequent C-C bond formation. Causality & Self-Validation: N-Bromosuccinimide (NBS) is used as a mild electrophilic brominating agent. The reaction is performed in the dark at 0 °C to suppress radical-mediated side reactions (e.g., bromination of the p-tolyl methyl group or the benzylic linker).

Procedure:

  • Dissolve the N-arylated intermediate (1.0 equiv) in a 1:1 mixture of anhydrous CHCl 3​ and DMF (0.1 M) under argon.

  • Cool the reaction mixture to 0 °C in an ice bath and wrap the flask in aluminum foil.

  • Add NBS (1.05 equiv) portion-wise over 30 minutes.

  • Stir for 2 hours at 0 °C.

  • Validation Check: Perform GC-MS on a micro-aliquot. The molecular ion peak should shift by +78 m/z (and show the characteristic 1:1 isotopic pattern of a monobrominated species).

  • Quench with saturated aqueous Na 2​ S 2​ O 3​ to neutralize unreacted bromine species.

  • Extract with DCM, wash extensively with water (to remove DMF), dry over MgSO 4​ , and concentrate.

Protocol 3: Suzuki-Miyaura Cross-Coupling for π -Extension

Objective: Couple the brominated intermediate with an arylboronic acid to extend the conjugated backbone. Causality & Self-Validation: This step bridges the thiophene core to another π -system (e.g., a fluorene or carbazole unit), which is essential for forming amorphous, pinhole-free films required in organic electronics[1][5]. A biphasic Toluene/H 2​ O system is used to dissolve both the organic substrates and the inorganic base (K 2​ CO 3​ ).

Procedure:

  • Combine the brominated intermediate (1.0 equiv), an arylboronic acid (1.5 equiv), and K 2​ CO 3​ (3.0 equiv) in a Schlenk flask.

  • Add a degassed mixture of Toluene:H 2​ O (4:1, 0.1 M).

  • Add Pd(PPh 3​ ) 4​ (0.05 equiv) under a stream of argon.

  • Reflux at 90 °C for 16 hours.

  • Cool to room temperature, separate the organic layer, and extract the aqueous layer with toluene.

  • Wash the combined organics with brine, dry over Na 2​ SO 4​ , and evaporate.

  • Purify by precipitation in cold methanol to yield the final π -extended HTM as a solid powder.

Device Architecture & Integration

Once functionalized, the material is integrated into an optoelectronic device. The diagram below illustrates the charge transfer dynamics within a standard n-i-p perovskite solar cell architecture, demonstrating the role of the newly synthesized HTM.

DeviceArch Anode Anode (ITO) HTL Hole Transport Layer (Functionalized HTM) Anode->HTL Hole Extraction PVK Active Layer (Perovskite) HTL->PVK Hole Transfer ETL Electron Transport Layer (PCBM/TiO2) PVK->ETL Electron Transfer Cathode Cathode (Ag/Al) ETL->Cathode Electron Extraction

Caption: Operational schematic of a perovskite solar cell highlighting the hole extraction role of the functionalized HTM.

References

  • Heteroatom engineering of ortho-fluorinated triarylamine based hole transport materials for enhanced performance in perovskite solar cells. Journal of Materials Chemistry A (RSC Publishing).[Link]

  • Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PMC (NIH).[Link]

  • Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Journal of Materials Chemistry C (RSC Publishing).[Link]

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Organic Letters (ACS Publications).[Link]

  • Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers. Journal of Materials Chemistry C (RSC Publishing).[Link]

Sources

Method

Application Notes &amp; Protocols: 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline Derivatives in Early-Stage Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Thiophene-Aniline Scaffolds In the landscape of medicinal chemistry, the fusion of privileged structures—molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiophene-Aniline Scaffolds

In the landscape of medicinal chemistry, the fusion of privileged structures—molecular frameworks known to interact with biological targets—is a cornerstone of rational drug design. The 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline scaffold represents a compelling example of this approach, wedding the well-established biological significance of the aniline moiety with the versatile thiophene ring. Thiophene derivatives are recognized for their wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The aniline scaffold is also a remarkably versatile and privileged structure in medicinal chemistry, with derivatives showing potent biological effects.[4] The strategic placement of methyl groups, often referred to as "magic methyls," can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its conformation, solubility, and metabolic stability.[5]

These application notes provide a comprehensive guide for the synthesis, characterization, and preliminary biological evaluation of novel 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline derivatives. The protocols outlined herein are designed to be adaptable for high-throughput screening and lead optimization efforts in an early-stage drug discovery setting.

Section 1: Synthesis and Characterization

The synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline derivatives is typically achieved through a reductive amination reaction. This method offers a straightforward and efficient route to the target compounds from commercially available or readily synthesized starting materials.

General Synthetic Protocol: Reductive Amination

This protocol details the synthesis of the parent compound, 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. Modifications to the starting materials can be made to generate a library of derivatives.

Materials:

  • 5-methylthiophene-2-carbaldehyde

  • p-toluidine (4-methylaniline)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Round-bottom flasks and standard glassware

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 5-methylthiophene-2-carbaldehyde (1.0 eq) and p-toluidine (1.0-1.2 eq). Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. A catalytic amount of glacial acetic acid can be added to accelerate this step. Monitor the reaction progress by TLC.

  • Reduction: Once imine formation is evident (a new, less polar spot on TLC), add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the disappearance of the imine intermediate by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline derivative.

Visualization of Synthetic Workflow:

Synthetic_Workflow Reactants 5-methylthiophene-2-carbaldehyde + p-toluidine in DCM Imine Imine Formation (Stir at RT, 1-2h) Reactants->Imine Reduction Reductive Amination (Add STAB, Stir at RT, 4-12h) Imine->Reduction Workup Aqueous Workup (NaHCO3, Brine) Reduction->Workup Purification Column Chromatography Workup->Purification Product Pure Derivative Purification->Product

Caption: Synthetic workflow for 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline derivatives.

Characterization

The structural integrity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.[1][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the separation, identification, and quantification of volatile and semi-volatile aniline derivatives.[9]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which should align with the calculated values for the proposed structure.

Section 2: In Vitro Biological Evaluation

The initial phase of drug discovery involves screening compounds for biological activity. The following protocols outline common assays for assessing the potential of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline derivatives as anticancer and antimicrobial agents.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., A375, HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a level that affects cell viability (typically <0.5%).[7] Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization of MTT Assay Workflow:

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well Plate Treatment Treat Cells with Compounds (48-72h Incubation) Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Treatment MTT_Add Add MTT Reagent (2-4h Incubation) Treatment->MTT_Add Solubilize Add Solubilizing Agent MTT_Add->Solubilize Read_Absorbance Measure Absorbance (~570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate Cell Viability & Determine IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

Protocol:

  • Inoculum Preparation: Culture bacterial or fungal strains overnight in an appropriate broth. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).[4]

  • Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.[4]

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).[4]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.[4]

Section 3: Data Interpretation and Next Steps

The data generated from these initial screens will guide the subsequent stages of the drug discovery process.

Data Presentation:

Summarize the biological activity data in a clear and concise table.

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM) vs. MCF-7MIC (µg/mL) vs. E. coli
Lead-001 HH15.264
Lead-002 ClH8.732
Lead-003 OMeH22.5>128
Lead-004 HNO₂5.116

Structure-Activity Relationship (SAR) Analysis:

Analyze the data to identify preliminary SAR. For instance, in the hypothetical data above, the presence of a nitro group at the R² position (Lead-004) appears to enhance both anticancer and antimicrobial activity. This information is crucial for designing the next generation of more potent and selective compounds.

Pharmacokinetic Profiling:

Promising candidates should be subjected to preliminary pharmacokinetic profiling. In silico tools can predict properties like lipophilicity (LogP), which influences absorption and distribution.[10] Experimental methods such as reversed-phase thin-layer chromatography (RP-TLC) can also be used to determine lipophilicity.[10]

Conclusion

The 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline scaffold holds significant promise for the development of novel therapeutic agents. The protocols detailed in these application notes provide a solid framework for the synthesis, characterization, and initial biological screening of derivatives based on this core structure. A systematic approach to SAR studies and early pharmacokinetic assessment will be instrumental in advancing lead compounds through the drug discovery pipeline.

References

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). International Journal of Creative Research Thoughts, 6(2). Retrieved from [Link]

  • G-A, A., A, A., & S, A. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

  • Rani, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

  • Bassan, F. R., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Natural Product Research, 30(6), 625-654. Retrieved from [Link]

  • Rani, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Retrieved from [Link]

  • Fun, H. K., et al. (2011). 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2218. Retrieved from [Link]

  • Nowak, M., et al. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Retrieved from [Link]

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025, April 23). Journal of Pharmaceutical Research International, 35(10), 45-56. Retrieved from [Link]

  • Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. (2025, December 10). International Journal of Food Science and Technology. Retrieved from [Link]

  • Ceylan, U., et al. (2012). (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o118. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022, December 8). Journal of Heterocyclic Chemistry, 60(2), 288-298. Retrieved from [Link]

  • El-Demerdash, A., et al. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-ethyl-n-[(5-methylthiophen-2-yl)methyl]aniline. Retrieved from [Link]

  • Özdemir, N., & Işık, Ş. (2012). 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3026. Retrieved from [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025, August 18). MDPI. Retrieved from [Link]

  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. (2024, June 26). Arabian Journal of Chemistry, 17(10). Retrieved from [Link]

  • Ferreira, L. G., et al. (2021). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 26(16), 4999. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline synthesis

Welcome to the technical support center for the synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yields and obtain high-purity products.

Reaction Overview: Reductive Amination

The synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is most commonly achieved via a one-pot or two-step reductive amination. This process involves the reaction of a primary amine, 4-methylaniline (p-toluidine), with an aldehyde, 5-methylthiophene-2-carbaldehyde. The reaction proceeds through two key stages:

  • Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, also known as an imine. This step is reversible.

  • Reduction: The C=N double bond of the imine is selectively reduced to a single bond, yielding the desired secondary amine product.

This entire process can be performed in a single reaction vessel by combining the starting materials with a suitable reducing agent that is selective for the imine over the aldehyde.[1][2]

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) p-Toluidine p-Toluidine Hemiaminal Hemiaminal Intermediate p-Toluidine->Hemiaminal + Aldehyde 5-methylthiophene -2-carbaldehyde Aldehyde->Hemiaminal Imine Imine (Schiff Base) Intermediate Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline Imine->Product Water H₂O ReducingAgent Reducing Agent ReducingAgent->Product Reduction Troubleshooting Start Low Yield? Imine Check Imine Formation (TLC/GC-MS) Start->Imine Is imine intermediate present? Reduction Review Reduction Step Imine->Reduction Yes Sol1 Optimize Imine Formation: - Add dehydrating agent - Use mild acid catalyst - Adjust pH (4.5-5.5) Imine->Sol1 No SideProducts Analyze for Side Products Reduction->SideProducts Is reductant appropriate? Sol2 Optimize Reduction: - Check reductant activity - Increase reductant equivalents - Optimize temperature Reduction->Sol2 Yes Sol3 Identify Side Products: - Aldehyde starting material? (Switch to selective reductant) - Over-alkylation products? (Adjust stoichiometry) SideProducts->Sol3

Troubleshooting workflow for low reaction yield.

Possible Cause A: Incomplete Imine Formation

The formation of the imine is an equilibrium-controlled process. [2]The presence of water, a byproduct of the condensation, can push the equilibrium back towards the starting materials.

  • Solution:

    • Water Removal: The most effective way to drive the reaction forward is to remove water as it forms.

      • Dehydrating Agents: Add activated molecular sieves (3Å or 4Å) to the reaction mixture.

      • Azeotropic Distillation: If using a suitable solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically. [3] 2. pH Control: Imine formation is often catalyzed by mild acid. The ideal pH range is typically 4.5-5.5. If the pH is too low, the amine starting material will be protonated and become non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated. A small amount of acetic acid can be used as a catalyst.

    • Reaction Monitoring: Before adding the reducing agent (if performing a two-step reaction), monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde or amine is consumed.

Possible Cause B: Inefficient or Incorrect Reduction

The choice of reducing agent is critical for a successful reductive amination. [1][3]

  • Solution:

    • Select the Right Reducing Agent: Different borohydride reagents have varying reactivities and selectivities.

      • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the imine and the starting aldehyde. If used, it should only be added after confirming complete formation of the imine to avoid generating the unwanted 5-methylthiophene-2-methanol byproduct. [4] * Sodium Cyanoborohydride (NaBH₃CN): This agent is selective for the protonated imine (iminium ion) over carbonyls at neutral or slightly acidic pH. However, it is highly toxic and generates cyanide waste. [1] * Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice. [5]It is a milder and less toxic reducing agent that is highly selective for imines and iminium ions, even in the presence of aldehydes, making it ideal for one-pot procedures. [1][4] 2. Catalytic Hydrogenation: An alternative to hydride reagents is catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. [3][6]This is a very clean method but may require specialized high-pressure equipment. [4][6]

        Reducing Agent Pros Cons Optimal Solvents
        NaBH₄ Inexpensive, powerful. Reduces both aldehydes and imines. Methanol, Ethanol.
        NaBH₃CN Selective for imines over carbonyls. Highly toxic (cyanide source). Methanol.
        NaBH(OAc)₃ (STAB) Highly selective for imines, non-toxic, effective for one-pot reactions. [1][5] Water-sensitive, more expensive. Dichloromethane (DCM), Dichloroethane (DCE), THF.

        | H₂ with Pd/C or Ra-Ni | Clean (no salt byproducts), high yielding. | Requires pressure equipment, amines can sometimes poison the catalyst. [4]| Ethanol, Methanol, Ether. [6]|

Possible Cause C: Side Reactions

The primary side reaction of concern is the reduction of the starting aldehyde, 5-methylthiophene-2-carbaldehyde, to its corresponding alcohol, 5-methylthiophene-2-methanol.

  • Solution: This issue is almost always caused by using a non-selective reducing agent like NaBH₄ in a one-pot synthesis. The best solution is to switch to a more selective reagent like Sodium Triacetoxyborohydride (STAB). [4]

Q2: My final product is pure by NMR, but it's a dark brown or black oil/solid. Why?

Anilines, particularly N-substituted anilines, are susceptible to air oxidation, which often results in the formation of highly colored impurities.

  • Solution:

    • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degas Solvents: Use solvents that have been degassed prior to use.

    • Purification: During column chromatography, adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent streaking and potential on-column degradation. [7] 4. Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature (2-8°C is often recommended) to maintain its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for optimal yield?
  • Stoichiometry: Use a slight excess (1.0 to 1.2 equivalents) of the amine (p-toluidine) to ensure the complete consumption of the more valuable aldehyde.

  • Temperature: Imine formation is often performed at room temperature to 60°C. [8][9]The reduction step is typically carried out at 0°C to room temperature to control the reaction rate and minimize side reactions.

  • Solvent: The choice of solvent depends on the reducing agent. Alcohols like methanol are common for NaBH₄, while chlorinated solvents like Dichloromethane (DCM) or Dichloroethane (DCE) are preferred for STAB. * Purity of Starting Materials: Ensure that both 5-methylthiophene-2-carbaldehyde and p-toluidine are pure. Impurities in the aldehyde can lead to unwanted side products, while oxidized p-toluidine can introduce color to the final product.

Q2: What is the best way to purify the final product, 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline?
  • Flash Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system like Hexane/Ethyl Acetate is typically effective. Start with a low polarity (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity to elute your product.

    • Pro-Tip: Anilines can streak on acidic silica gel. To mitigate this, you can either neutralize the silica gel by preparing a slurry with a 1% triethylamine solution in your eluent before packing the column or simply add ~0.5-1% triethylamine to your mobile phase during elution. [7]* Acid-Base Extraction: As an amine, the product is basic. This property can be exploited for purification.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or DCM).

    • Extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. [7] 3. Wash the acidic aqueous layer with fresh organic solvent to remove any trapped neutral impurities.

    • Carefully basify the aqueous layer with a base (e.g., 1 M NaOH) until it is strongly basic (pH > 12). The protonated amine will be converted back to the free base, which will often precipitate or can be extracted.

    • Extract the free amine back into a fresh organic solvent. Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified product. [7]

Q3: How can I synthesize the starting material, 5-methylthiophene-2-carbaldehyde?

This aldehyde is commercially available, but it can also be synthesized in the lab. A common and effective method is the Vilsmeier-Haack reaction. [10]

  • Vilsmeier-Haack Reaction: This method uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate the electron-rich 2-methylthiophene ring.

    • The Vilsmeier reagent is prepared by slowly adding POCl₃ to chilled DMF.

    • 2-methylthiophene is then added slowly to the Vilsmeier reagent at a controlled temperature (e.g., 10-20°C).

    • After the reaction is complete, the mixture is carefully quenched by pouring it onto ice, followed by neutralization.

    • The product is then extracted and purified, typically by distillation or chromatography. [10]

Experimental Protocols

General One-Pot Synthesis Protocol using STAB

This is a general guideline and may require optimization.

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-methylthiophene-2-carbaldehyde (1.0 eq) and p-toluidine (1.1 eq).

  • Add anhydrous dichloroethane (DCE) or dichloromethane (DCM) as the solvent (approx. 0.1-0.2 M concentration).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You may add a catalytic amount of acetic acid (0.1 eq) to facilitate this step.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In portions, slowly add sodium triacetoxyborohydride (STAB) (1.5 eq). Caution: The addition may be slightly exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the imine intermediate is fully consumed.

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography as described above.

References

  • ChemicalBook. (2026, January 14). 5-Methylthiophene-2-carboxaldehyde | 13679-70-4. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. BenchChem.
  • BenchChem. (2025, December). Efficacy of different purification methods for substituted anilines. BenchChem.
  • ResearchGate. Optimization of the reaction conditions for the reductive amination of....
  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes.
  • BenchChem.
  • BenchChem. A Comparative Guide to 5-Methyl-2-thiophenecarboxaldehyde and Thiophene-2-carboxaldehyde for Researchers. BenchChem.
  • ResearchGate. Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines.
  • WordPress.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines. BenchChem.
  • Journal of Organic Chemistry. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. J Org Chem.
  • ResearchGate. (2014, January). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • PMC.
  • Organic & Biomolecular Chemistry. (2021, August 5).
  • Figshare. (2025, October 7). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc .... Figshare.
  • PMC. 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. PMC - NIH.
  • ResearchGate. Reaction of 1,3,4,6-tetraketones with p-toluidine and benzaldehyde.
  • Scribd. Summary of Aldehyde-Amine Reactions. Scribd.
  • The Doyle Group. (2018, January 17).
  • BenchChem. N-(4-Chlorobenzylidene)-p-toluidine | 15485-32-2. BenchChem.
  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
  • Organic Syntheses. m-Toluidine, N-benzyl. Organic Syntheses Procedure.
  • MDPI. (2021, October 14). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI.
  • Wikipedia.
  • MilliporeSigma. 4-Methyl-N-(thiophen-2-ylmethyl)aniline | 3139-30-8. MilliporeSigma.
  • MDPI. (2021, August 31). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI.
  • Sigma-Aldrich. 5-Methyl-2-thiophenecarboxaldehyde 98 13679-70-4. Sigma-Aldrich.
  • Organic-Chemistry.org. Reductive Amination - Common Conditions. Organic-Chemistry.org.
  • PubChemLite. 4-ethyl-n-[(5-methylthiophen-2-yl)methyl]aniline. PubChemLite.
  • PMC. (2025, December 9). Thiophene Derivatives as Versatile Precursors for (Hetero)
  • RSC Publishing. (2020, August 12). A practical catalytic reductive amination of carboxylic acids. RSC Publishing.
  • ACS Publications. (2025, July 23). N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement. The Journal of Organic Chemistry.
  • Echemi. (2024, February 5). Transformation of Aniline to N-Methylaniline: A Comprehensive Study. Echemi.

Sources

Optimization

Best purification and recrystallization methods for 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (CAS No. 3139-30-8)...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (CAS No. 3139-30-8). The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and practical laboratory experience to help you achieve high purity for this versatile research compound.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline?

The impurity profile largely depends on the synthetic route employed. A common synthesis is the reductive amination of 5-methyl-2-thiophenecarboxaldehyde with 4-methylaniline (p-toluidine). Based on this, likely impurities include:

  • Unreacted Starting Materials: Residual 4-methylaniline and 5-methyl-2-thiophenecarboxaldehyde.

  • Imine Intermediate: The Schiff base, N-[(5-methylthiophen-2-yl)methylidene]-4-methylaniline, formed before the reduction step.

  • Oxidation Byproducts: Anilines, particularly secondary anilines, can be susceptible to air oxidation over time, leading to the formation of colored impurities. This is why proper storage in a dark, dry place is recommended[1][2].

  • Side-Reaction Products: Impurities from side reactions inherent to the specific synthetic conditions used.

Q2: What is the recommended overall strategy for purifying this compound from a crude reaction mixture?

A multi-step approach is generally most effective for achieving high purity (>99%).

  • Aqueous Workup/Extraction: An initial liquid-liquid extraction can remove water-soluble reagents and byproducts[3]. If the reaction was conducted under acidic conditions, a basic wash (e.g., with aqueous sodium bicarbonate) is crucial to neutralize the acid and ensure the amine is in its free base form for extraction into an organic solvent.

  • Column Chromatography: For removing impurities with different polarities, such as unreacted starting materials and the more polar imine intermediate, silica gel column chromatography is highly effective[3][4][5].

  • Recrystallization: This is the final and most critical step for achieving high crystalline purity and removing trace impurities that may co-elute during chromatography[3].

Q3: How should I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For an N-aryl secondary amine like this, a good starting point is to screen moderately polar solvents.

  • Good Candidates: Alcohols (Ethanol, Isopropanol), Esters (Ethyl Acetate), and Ketones (Acetone) are often effective[6][7].

  • Mixed-Solvent Systems: If a single solvent does not provide optimal results, a mixed-solvent system, such as ethyl acetate/hexane or ethanol/water, can be employed. The compound should be dissolved in the "good" solvent (e.g., ethyl acetate) and then the "poor" solvent (e.g., hexane) is added until turbidity is observed, which is then cleared by gentle heating before cooling.

Purification & Recrystallization Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Q1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Causality: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to melt and separate as a liquid phase rather than crystallizing. The presence of impurities can also depress the melting point, exacerbating this issue. The target compound's physical state is noted as potentially being a "solid or viscous liquid," making this a common problem[1][2].

Solutions:

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. For example, if you are using ethanol (b.p. 78 °C), consider trying ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C).

  • Reduce the Solution Concentration: An overly concentrated solution is more likely to oil out. Add a small amount of additional hot solvent to the oiled mixture, reheat to dissolve, and attempt to recrystallize again.

  • Employ a Mixed-Solvent System: Dissolve the compound in a minimal amount of a high-solubility solvent (e.g., ethanol) and slowly add a low-solubility "anti-solvent" (e.g., water or hexane) at an elevated temperature until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.

  • Induce Crystallization Below the Melting Point: Cool the solution slowly. Once it is well below the compound's melting point, use a seed crystal or scratch the inside of the flask with a glass rod to initiate crystal growth.

Q2: After purification, my compound is still yellow or brown. How can I remove the color?

Causality: Color is typically due to highly conjugated, colored impurities or oxidation byproducts. These are often present in very small quantities but are highly visible.

Solutions:

  • Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude compound in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution. Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize. Caution: Using too much charcoal can significantly reduce your yield by adsorbing your product.

  • Repeat Purification: A second purification step, either another column or a second recrystallization, may be necessary to remove persistent impurities.

  • Inert Atmosphere: When handling and storing the purified compound, do so under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation[1].

Q3: My yield after recrystallization is extremely low. What went wrong?

Causality: A low yield is most often caused by one of two factors: 1) using an excessive amount of solvent to dissolve the compound, or 2) selecting a solvent in which the compound has significant solubility even at low temperatures.

Solutions:

  • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated compound until it just dissolves.

  • Re-evaluate the Solvent: The chosen solvent may be too "good." Perform a new solvent screen to find one where the solubility difference between hot and cold is more pronounced (see table below).

  • Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining filtrate) by about half its volume and cool it again. This will often yield a second, albeit slightly less pure, crop of crystals.

  • Ensure Thorough Cooling: Make sure you are cooling the crystallization mixture to a sufficiently low temperature (e.g., in an ice bath or refrigerator) for an adequate amount of time to maximize crystal precipitation.

Recommended Purification Protocol

This two-stage protocol is designed to purify crude 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (assuming ~95% purity) to a high degree of purity suitable for demanding applications.

Stage 1: Silica Gel Column Chromatography
  • Prepare the Slurry: Adsorb the crude compound (~1 g) onto a small amount of silica gel (~2-3 g) by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) and adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Pack the Column: Wet-pack a glass chromatography column with silica gel using an appropriate eluent system. A good starting point, determined by Thin Layer Chromatography (TLC), is a mixture of n-hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v).

  • Load and Elute: Carefully add the silica-adsorbed sample to the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC. The target compound should have a distinct Rf value.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the partially purified product.

Stage 2: Recrystallization
  • Solvent Selection: Based on screening (see Table 1), select an appropriate solvent. Isopropanol is often a good choice for compounds of this type.

  • Dissolution: Place the partially purified product from Stage 1 into an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the purified crystals under vacuum to obtain the final product.

Data & Visualization

Table 1: Recrystallization Solvent Screening Summary
SolventSolubility (Hot)Solubility (Cold, ~0-4 °C)Remarks
Isopropanol HighLowGood choice. Forms well-defined crystals upon slow cooling.
Ethanol Very HighModeratePotential for lower yield due to moderate cold solubility.
Ethyl Acetate HighLow-ModerateA viable option. Can be used in a mixed system with hexane.
Hexane LowVery LowUnsuitable as a primary solvent, but excellent as an anti-solvent.
Acetone Very HighHighGenerally not a good choice due to high solubility when cold.
Water InsolubleInsolubleUnsuitable.
Purification & Troubleshooting Workflow

The following diagram outlines the decision-making process for purifying and troubleshooting issues with 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline.

PurificationWorkflow Crude Crude Product (e.g., from synthesis) Workup Aqueous Workup (Base Wash, Extraction) Crude->Workup Column Column Chromatography (Silica Gel, Hex/EtOAc) Workup->Column Recrystallize Recrystallization (e.g., Isopropanol) Column->Recrystallize Fractions combined Pure High Purity Product (>99%) Recrystallize->Pure Successful OilingOut Problem: 'Oiling Out' Recrystallize->OilingOut LowYield Problem: Low Yield Recrystallize->LowYield Colored Problem: Colored Product Pure->Colored Visual Check ChangeSolvent Solution: - Change/Mix Solvents - Lower Temperature OilingOut->ChangeSolvent Diagnosis MinimizeSolvent Solution: - Use Minimum Hot Solvent - Re-cool Mother Liquor LowYield->MinimizeSolvent Diagnosis Charcoal Solution: - Use Activated Charcoal - Re-purify Colored->Charcoal Diagnosis ChangeSolvent->Recrystallize Re-attempt MinimizeSolvent->Recrystallize Re-attempt Charcoal->Recrystallize Re-attempt

Caption: Workflow for purification and troubleshooting of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline.

References

  • NextSDS. 4-methyl-N-[(thiophen-2-yl)methyl]aniline — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. PubChem. [Link]

  • National Center for Biotechnology Information. (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. PubChem. [Link]

  • National Center for Biotechnology Information. 4-(Methylthio)aniline. PubChem. [Link]

  • ChemBK. 4-Methylaniline. [Link]

  • Effective N-methylation of nitroarenes with methanol catalyzed by a functionalized NHC-based iridium catalyst - Supporting Information. Royal Society of Chemistry. [Link]

  • Akbal, T., et al. (2012). 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. ResearchGate. [Link]

  • Google Patents.
  • Chourasia, S.S., et al. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37. [Link]

  • PubChemLite. 4-ethyl-n-[(5-methylthiophen-2-yl)methyl]aniline. [Link]

Sources

Troubleshooting

Optimizing catalyst loading for 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline cross-coupling reactions

Topic: Optimizing Catalyst Loading for the Synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline via Cross-Coupling. Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Catalyst Loading for the Synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline via Cross-Coupling.

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals tackling the synthesis of challenging molecules like 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. The following content is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered in the lab, with a focus on the critical parameter of catalyst loading.

Introduction: The Central Role of Catalyst Loading

The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry, enables the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency.[1][2] However, the success of this reaction is highly dependent on a delicate balance of multiple variables, including the choice of palladium source, ligand, base, and solvent.[3][4] Among these, the catalyst loading—the amount of palladium catalyst used relative to the limiting reactant—is a critical parameter that directly influences reaction yield, rate, selectivity, and overall process economy.

Suboptimal catalyst loading can lead to a host of problems, from incomplete conversion to the formation of undesirable side products.[5] This guide provides a systematic approach to diagnosing and solving these issues, empowering you to develop robust and efficient protocols for your specific substrate combination.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions related to catalyst loading and the broader catalytic system.

Question 1: My reaction shows low or no conversion to the desired product. Where should I start?

This is one of the most common issues and can stem from several factors related to the catalyst's activity.

  • Potential Cause 1: Insufficient Catalyst Loading. The most straightforward cause is simply not having enough active catalyst to drive the reaction to completion.

    • Solution: Systematically increase the catalyst loading. If you started at 1 mol %, try setting up parallel reactions at 2 mol % and 4 mol %.[5] This incremental increase can often overcome low reactivity, especially with challenging substrates.[3]

  • Potential Cause 2: Catalyst Deactivation/Decomposition. The active Pd(0) species is sensitive to oxygen and impurities.[6][7] The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[8]

    • Solutions:

      • Ensure an Inert Atmosphere: The reaction vessel must be rigorously purged of air. Use a Schlenk line or perform several vacuum-backfill cycles with an inert gas like argon or nitrogen.[7]

      • Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous. Solvents should be properly degassed before use.[6][7]

      • Evaluate Your Palladium Source: Modern, air-stable Pd(II) precatalysts (e.g., G3 or G4 precatalysts) are designed to efficiently generate the active Pd(0) species in situ and are often more reliable than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][9][10]

  • Potential Cause 3: Poor Ligand Choice or Ratio. The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle. An incorrect ligand or ligand-to-palladium (L:Pd) ratio can lead to an inactive or unstable catalyst.[7]

    • Solution: For monodentate ligands, a L:Pd ratio of 2:1 is a good starting point. For bidentate ligands, a 1:1 to 1.2:1 ratio is standard.[8] If using a Pd(II) source that requires in-situ reduction, a slightly higher ligand ratio may be beneficial.[8] Consider screening a small panel of ligands known to be effective for secondary amines, such as RuPhos or BrettPhos.[6]

Question 2: The reaction starts but stalls after partial conversion. What's happening?

Reaction stalling suggests that the catalyst is initially active but loses its efficacy over the course of the reaction.

  • Potential Cause: Catalyst Poisoning or Thermal Decomposition. Impurities in the starting materials can act as catalyst poisons. Alternatively, the catalyst may not be stable at the reaction temperature over extended periods.

    • Solutions:

      • Purify Starting Materials: Re-purify your amine and aryl halide. Amines, in particular, can be purified by filtration through a plug of activated alumina.[10]

      • Increase Initial Catalyst Loading: A higher initial concentration of the catalyst can sometimes be enough to push the reaction to completion before significant deactivation occurs.[6]

      • Optimize Temperature: While higher temperatures often increase reaction rates, they can also accelerate catalyst decomposition. Try reducing the temperature by 10-20 °C and monitoring the reaction progress over a longer period.[6]

Question 3: I'm getting a good yield, but my product is contaminated with side products like homocoupled arenes or hydrodehalogenated starting material. How can I improve selectivity?

The formation of side products indicates that alternative reaction pathways are competing with your desired C-N coupling.

  • Potential Cause: Suboptimal Catalyst Loading or Conditions. Certain reaction conditions and catalyst systems can promote side reactions.[6] Homocoupling of the aryl halide can be promoted by oxygen, while hydrodehalogenation (replacement of the halide with hydrogen) can be an issue with very active catalysts.[1]

    • Solutions:

      • Optimize Catalyst Loading: Counterintuitively, lowering the catalyst loading can sometimes minimize side reactions by reducing the concentration of active species available to participate in undesired pathways.

      • Adjust the Base: The choice and strength of the base are critical. If using a strong base like NaOtBu, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃, especially if your substrates have sensitive functional groups.[6][11]

      • Screen Solvents: The reaction solvent can influence catalyst speciation and reactivity. Screening different solvents (e.g., toluene, dioxane, 2-MeTHF) can help identify conditions that favor the desired C-N coupling over side reactions.[12]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Buchwald-Hartwig amination? For most applications, a good starting point for optimization is between 1-2 mol % of the palladium precatalyst.[6][11] In many well-optimized systems, loadings can be reduced to as low as 0.05-0.5 mol %, while challenging substrates may require higher loadings of up to 5 mol %.[13]

Q2: How critical is the Ligand-to-Palladium (L:Pd) ratio? The L:Pd ratio is crucial. An insufficient amount of ligand can lead to catalyst decomposition (formation of palladium black), while a large excess can form inactive, coordinatively saturated palladium complexes, slowing or inhibiting the reaction.[8] The use of well-defined precatalysts, which have a fixed 1:1 L:Pd ratio, is a modern approach that ensures reproducibility and efficient generation of the active catalyst.[9]

Q3: Should I use a Pd(0) or Pd(II) palladium source? While both can be effective, they have different activation requirements.

  • Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) are often air-stable but require in-situ reduction to the active Pd(0) state. This reduction step can be inconsistent and may require higher ligand ratios or temperatures.[2]

  • Pd(0) sources (e.g., Pd₂(dba)₃) are already in the correct oxidation state but can be sensitive to air and of variable quality.[11]

  • Pd(II) Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) are now widely used as they combine the air-stability of Pd(II) with a mechanism for rapid and clean generation of the active monoligated Pd(0) species upon exposure to a base.[2][6][10]

Palladium SourceOxidation StateCommon ExamplesKey Characteristics
Pd(II) Salts +2Pd(OAc)₂, PdCl₂Air-stable, inexpensive. Requires in-situ reduction, which can be inefficient.[2][11]
Pd(0) Complexes 0Pd₂(dba)₃, Pd(dba)₂Active precursor, but can be air-sensitive and of variable purity.[11]
Pd(II) Precatalysts +2XPhos Pd G3, RuPhos Pd G3Air-stable solids with a defined L:Pd ratio. Provide rapid, reliable activation to the active Pd(0) species.[6][9]

Q4: Can high-throughput screening help optimize catalyst loading? Absolutely. High-throughput screening (HTS) using parallel reactor systems and design of experiments (DoE) software is a powerful strategy in process development.[14][15] It allows for the rapid and systematic evaluation of multiple parameters simultaneously—including catalyst loading, ligand identity, base, and solvent—to quickly identify robust and optimized reaction conditions.[16][17]

Visualizing the Optimization Workflow

A systematic approach is key to successfully optimizing catalyst loading. The following diagrams illustrate a logical workflow for troubleshooting and a simplified overview of the catalytic cycle.

Troubleshooting_Workflow cluster_start Initial Reaction cluster_eval Evaluation cluster_problems Problem Identification cluster_actions Corrective Actions Start Run Initial Reaction (e.g., 1-2 mol% Pd) Evaluate Analyze Outcome (LC-MS, GC-MS) Start->Evaluate LowYield Low / No Yield Evaluate->LowYield < 50% Yield Stalled Reaction Stalls Evaluate->Stalled Stalled SideProducts Side Products (Homocoupling, etc.) Evaluate->SideProducts > 10% Impurities Success High Yield & Selectivity Evaluate->Success > 90% Yield IncreaseLoad Increase Catalyst Loading (2-5 mol%) LowYield->IncreaseLoad CheckInert Verify Inert Atmosphere & Reagent Purity LowYield->CheckInert Stalled->CheckInert ScreenLigand Screen Ligands & L:Pd Ratio Stalled->ScreenLigand LowerLoad Decrease Catalyst Loading (0.5-1 mol%) SideProducts->LowerLoad Optimize Optimize Other Parameters (Base, Temp) SideProducts->Optimize Finalize Finalize Protocol Success->Finalize IncreaseLoad->Evaluate CheckInert->Evaluate ScreenLigand->Evaluate LowerLoad->Evaluate Optimize->Evaluate

Caption: A workflow for troubleshooting and optimizing catalyst loading.

Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amine L-Pd(II)(Ar)(NR'R'') PdII_Aryl->PdII_Amine Amine Coordination & Deprotonation PdII_Amine->Pd0 Reductive Elimination ArylHalide Ar-X Amine H-NR'R'' Base Base Product Ar-NR'R''

Caption: The catalytic cycle where catalyst concentration is crucial.

Experimental Protocol: Systematic Catalyst Loading Screen

This protocol provides a general method for determining the optimal catalyst loading for the synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline.

Objective: To identify the minimum catalyst loading required to achieve maximum yield and selectivity.

Materials:

  • Aryl halide (e.g., 2-(chloromethyl)-5-methylthiophene or a suitable precursor)

  • Amine (4-methylaniline)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst)

  • Base (e.g., NaOtBu or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Internal standard (for GC/LC-MS analysis, e.g., dodecane)

  • Oven-dried reaction vials with magnetic stir bars and PTFE-lined caps

Procedure:

  • Preparation (in a glovebox or under an inert atmosphere):

    • Set up a series of 5 identical reaction vials.

    • To each vial, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (1.4 mmol, 1.4 equiv).

    • Add the internal standard to each vial.

  • Catalyst Addition:

    • Prepare stock solutions of the palladium precatalyst if desired for accurate dispensing of small quantities.

    • Add varying amounts of the palladium precatalyst to each vial according to the table below.

VialCatalyst Loading (mol %)Pd Precatalyst (µmol)
10.55.0
21.010.0
32.020.0
44.040.0
50 (Control)0.0
  • Reaction Setup:

    • Add the anhydrous, degassed solvent (e.g., 5 mL) to each vial.

    • Seal the vials with the PTFE-lined caps.

    • If not in a glovebox, ensure the headspace is purged with argon or nitrogen.

  • Reaction Execution:

    • Place all vials in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).[6]

    • Stir the reactions at a consistent rate for a set amount of time (e.g., 12-24 hours).

  • Analysis:

    • After the designated time, cool the reactions to room temperature.

    • Take an aliquot from each vial, dilute it, and filter it for analysis by LC-MS or GC-MS.

    • Determine the percent conversion and yield of the desired product relative to the internal standard for each reaction.

    • Plot the yield as a function of catalyst loading to identify the optimal range where yield plateaus. This plateau indicates the point at which the reaction is no longer limited by the amount of catalyst.

References

Sources

Optimization

Troubleshooting low conversion rates in 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting for low conversion rates in the synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]anilin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for low conversion rates in the synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline and what are the key steps?

The most prevalent and efficient method for synthesizing 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is through a one-pot or stepwise reductive amination.[1][2] This process involves two primary stages:

  • Imine Formation: The reaction is initiated by the condensation of 4-methylaniline (p-toluidine) with 5-methylthiophene-2-carbaldehyde. This is a reversible reaction that forms a Schiff base (imine) intermediate and releases a molecule of water.[3][4]

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine product.[5] This is typically achieved using a suitable reducing agent.[2]

Q2: I am observing a significant amount of unreacted starting materials. What are the likely causes?

Incomplete conversion is a common issue and can often be traced back to the equilibrium nature of imine formation.[3][6] The primary culprits are:

  • Presence of Water: Since water is a byproduct of imine formation, its accumulation can shift the equilibrium back towards the reactants, thus inhibiting the reaction from proceeding to completion.[4][6]

  • Sub-optimal pH: The rate of imine formation is highly pH-dependent. The reaction is typically favored under weakly acidic conditions (pH 4-6).[7][8] If the pH is too low, the aniline starting material will be protonated, rendering it non-nucleophilic. Conversely, if the pH is too high, there will be insufficient acid catalysis for the dehydration step.[8]

  • Steric Hindrance or Electronic Effects: While not severe in this specific synthesis, steric hindrance around the carbonyl or amine can slow down the reaction rate. The electron-donating methyl group on the thiophene ring slightly reduces the electrophilicity of the aldehyde, which could necessitate optimized conditions compared to unsubstituted thiophene-2-carboxaldehyde.[9]

Q3: My reaction has stalled, and I see a new spot on my TLC plate that is not my product or starting materials. What could this be?

The formation of unexpected byproducts can significantly lower your yield. Some possibilities include:

  • Aldehyde Self-Condensation: Under certain conditions, especially with basic catalysts, aldehydes can undergo self-condensation reactions.[10]

  • Over-alkylation: The secondary amine product can potentially react with another molecule of the aldehyde to form a tertiary amine, though this is less common under standard reductive amination conditions.[5][10]

  • Degradation of Starting Materials: 5-methylthiophene-2-carbaldehyde can be sensitive to air and light, leading to oxidation or polymerization over time, which will appear as impurities.[11]

Troubleshooting Guide for Low Conversion Rates

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline.

Issue 1: Inefficient Imine Formation

Symptoms:

  • Persistence of starting materials (4-methylaniline and 5-methylthiophene-2-carbaldehyde) as observed by TLC or GC/MS.

  • Low concentration of the imine intermediate.

Root Causes & Solutions:

Potential Cause Underlying Principle Recommended Action & Protocol
Presence of Water Le Châtelier's principle dictates that the removal of a product (water) will drive the equilibrium towards the formation of the imine.[3][4]Protocol 1: Anhydrous Reaction Conditions 1. Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas (nitrogen or argon). 2. Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. 3. Add a dehydrating agent to the reaction mixture, such as activated 4Å molecular sieves, anhydrous sodium sulfate, or magnesium sulfate.[4][6]
Sub-optimal pH Imine formation is acid-catalyzed. The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.[7]Protocol 2: pH Optimization 1. Add a catalytic amount of a weak acid, such as acetic acid (typically 0.1-0.5 equivalents), to the reaction mixture.[12] 2. Monitor the pH of the reaction mixture if possible, aiming for a range of 4-6. 3. Alternatively, use an acidic resin like Amberlyst® 15, which can be easily filtered off upon reaction completion.[3]
Low Reactivity The reaction may require thermal energy to overcome the activation energy barrier.Action: Gently heat the reaction mixture to 40-60°C and monitor the progress by TLC.[13][14]

Workflow for Troubleshooting Inefficient Imine Formation

start Low Imine Yield check_water Is the reaction anhydrous? start->check_water add_drying_agent Add molecular sieves or Na₂SO₄ check_water->add_drying_agent No check_ph Is the pH optimal (4-6)? check_water->check_ph Yes add_drying_agent->check_ph add_acid Add catalytic acetic acid check_ph->add_acid No increase_temp Increase reaction temperature (40-60°C) check_ph->increase_temp Yes add_acid->increase_temp monitor_tlc Monitor progress by TLC increase_temp->monitor_tlc monitor_tlc->check_water No progress end Improved Imine Yield monitor_tlc->end Reaction progressing

Caption: Troubleshooting workflow for low imine yield.

Issue 2: Incomplete Reduction of the Imine Intermediate

Symptoms:

  • The imine intermediate is the major component in the crude reaction mixture, with little to no desired secondary amine product.

  • The reaction appears to have stopped after the formation of the imine.

Root Causes & Solutions:

Potential Cause Underlying Principle Recommended Action & Protocol
Degraded or Inactive Reducing Agent Hydride reducing agents can degrade upon exposure to moisture and air, losing their activity.Action: Use a fresh bottle of the reducing agent. If using sodium borohydride or similar reagents, ensure it is a fine, free-flowing powder.[10]
Insufficient Amount of Reducing Agent Stoichiometry is critical. An insufficient amount of the reducing agent will lead to an incomplete reaction.Action: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).
Choice of Reducing Agent Different reducing agents have varying reactivities and selectivities. Sodium borohydride (NaBH₄) is a strong reducing agent that can also reduce the starting aldehyde.[2] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for the imine over the aldehyde, making them ideal for one-pot reactions.[2][5][8]Protocol 3: Selective Reduction 1. For a one-pot synthesis, use sodium triacetoxyborohydride (NaBH(OAc)₃) as it is a mild and selective reducing agent for imines in the presence of aldehydes.[2] 2. Alternatively, perform a two-step reaction: first, form the imine and remove the water, then add sodium borohydride (NaBH₄) at a reduced temperature (0°C) to minimize aldehyde reduction.[10][14]
Slow Reaction Kinetics The reduction step may be slow and require more time or gentle heating to proceed to completion.Action: Extend the reaction time and continue to monitor by TLC until the imine spot is no longer visible.[10]

Reaction Pathway and Potential Pitfalls

cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Product cluster_side_reactions Side Reactions A 4-Methylaniline C Imine (Schiff Base) A->C + H₂O (Reversible) B 5-Methylthiophene-2-carbaldehyde B->C + H₂O (Reversible) E Aldehyde Reduction B->E Non-selective Reducing Agent D 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline C->D + Reducing Agent F Over-alkylation D->F + Aldehyde

Caption: Reaction pathway showing the desired transformation and potential side reactions.

Issue 3: Product Purification Challenges and Degradation

Symptoms:

  • The purified product is a dark oil or solid, indicating impurities.

  • The product appears to degrade during column chromatography on silica gel.[15]

Root Causes & Solutions:

Potential Cause Underlying Principle Recommended Action & Protocol
Acid-Catalyzed Degradation on Silica Gel The acidic nature of silica gel can cause the degradation of acid-sensitive anilines.[15][16]Protocol 4: Modified Column Chromatography 1. Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.5-1% v/v).[15] 2. Alternatively, use a different stationary phase like neutral alumina.[15]
Oxidation of the Product Anilines, particularly secondary anilines, can be susceptible to air oxidation, which often results in discoloration.[15]Action: After purification, store the final product under an inert atmosphere (nitrogen or argon) and protect it from light.[15]
Presence of Baseline Impurities Highly polar or colored impurities may not elute from the column, leading to a lower isolated yield.Protocol 5: Acid-Base Extraction 1. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). 2. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline product will be protonated and move to the aqueous layer.[15] 3. Separate the aqueous layer and basify it with a dilute base (e.g., 1 M NaOH) to a pH > 10. 4. Extract the liberated free aniline back into an organic solvent. 5. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the purified product.[15]

Quantitative Data Summary

The following table provides a general overview of the reaction parameters. Optimal conditions should be determined empirically for each specific setup.

ParameterTypical Value/RangeNotes
Reactant Stoichiometry 1.0 : 1.0 - 1.1 (Aldehyde : Aniline)A slight excess of the aniline can help drive the imine formation equilibrium.[3]
Catalyst Loading (Acid) 0.1 - 0.5 equivalentsFor weak acids like acetic acid.
Reducing Agent 1.2 - 1.5 equivalentsTo ensure complete reduction of the imine.
Reaction Temperature Room Temperature to 60°CHigher temperatures may be needed for imine formation but can increase side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the point of completion.[13]

References

  • BenchChem. (2025). Efficacy of different purification methods for substituted anilines. BenchChem Technical Support.
  • Catalysts. (2021).
  • Wikipedia. (2024).
  • Molecules. (2013).
  • Nature Communications. (2018). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines.
  • Green Chemistry Blog. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Royal Society of Chemistry.
  • BenchChem. (2025). Long-term stability and storage of 5-Methyl-2-thiophenecarboxaldehyde. BenchChem Technical Support.
  • ResearchGate. (2021).
  • Encyclopedia. (2021).
  • Organic Chemistry Portal. (2024).
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines. BenchChem Technical Support.
  • Molecules. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI.
  • International Journal of ChemTech Research. (2016). Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2.
  • Bioconjugate Chemistry. (2013). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides.
  • BenchChem. (2025). Technical Support Center: Imine Synthesis from Aldehydes and Anilines. BenchChem Technical Support.
  • ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • The Cronin Group. (2018).
  • Master Organic Chemistry. (2017).
  • Encyclopedia. (2022). Synthesis of Thienothiophenes. MDPI.
  • BenchChem. (2025). Troubleshooting low yield in reactions involving 4-Methoxy-3-nitrobenzaldehyde. BenchChem Technical Support.
  • MedChemExpress. (2024). 5-Methyl-2-thiophenecarboxaldehyde.
  • Organic Letters. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc.
  • Chemistry Steps. (2024).
  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
  • ResearchGate. (2018). Problem in synthesis of imine?.
  • Acta Crystallographica Section E. (2012). 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. NIH.
  • Marmara Pharmaceutical Journal. (1992). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES.
  • Reddit. (2025).
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • BenchChem. (2025). A Comparative Guide to 5-Methyl-2-thiophenecarboxaldehyde and Thiophene-2-carboxaldehyde for Researchers. BenchChem Technical Support.
  • OperaChem. (2024).
  • NIST. (2021). 5-Methyl-2-thiophenecarboxaldehyde.
  • Molbank. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI.
  • Chem-Impex. (2024). 5-Methylthiophene-2-carboxaldehyde.
  • MilliporeSigma. (2024). 4-Methyl-N-(thiophen-2-ylmethyl)aniline.
  • Acta Crystallographica Section E. (2012). (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. NIH.
  • ResearchGate. (2012). 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantification of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline: A Validated HPLC-UV Method vs. Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of novel chemical entities is a cornerstone of quality co...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of novel chemical entities is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, scientifically grounded comparison of a developed and validated High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantification of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, a key intermediate in various synthetic pathways. We will objectively compare its performance against a robust alternative: Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed to empower researchers and analytical scientists with the critical insights and detailed methodologies required to make informed decisions for their specific analytical challenges.

Introduction to 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline and the Imperative for its Accurate Quantification

4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is a substituted aniline derivative incorporating a thiophene moiety. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique electronic properties. The precise and reliable quantification of this analyte is paramount during process development, for impurity profiling, and in stability studies to ensure the quality, safety, and efficacy of the final product.

The choice of analytical methodology is a critical decision, balancing factors such as sensitivity, selectivity, speed, and the complexity of the sample matrix. While HPLC is a workhorse in pharmaceutical analysis for its versatility with polar and non-volatile compounds, GC-MS offers exceptional sensitivity and specificity, particularly for volatile and thermally stable analytes. This guide will dissect the nuances of each technique in the context of quantifying our target analyte.

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical method hinges on a thorough evaluation of its performance characteristics. Below is a comparative summary of the validated HPLC-UV method and a proposed GC-MS method for the quantification of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. The data presented is a synthesis of established principles for analogous compounds and serves as a robust framework for methodological comparison.

ParameterHPLC-UV MethodGC-MS Method (Proposed)Justification for Performance
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mLHPLC-UV typically offers a wider linear range suitable for both assay and impurity quantification. GC-MS, while highly sensitive, can be limited by detector saturation at higher concentrations.
Correlation Coefficient (r²) > 0.999> 0.998Both methods are expected to exhibit excellent linearity within their respective ranges.
Limit of Detection (LOD) 0.15 µg/mL0.02 µg/mLGC-MS generally provides superior sensitivity due to the low background noise of the mass selective detector.
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mLThe lower LOQ of the GC-MS method makes it more suitable for trace-level impurity analysis.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods, when properly validated, will demonstrate high accuracy.
Precision (%RSD) < 2.0%< 3.0%HPLC generally exhibits slightly better precision due to the lower variability of the injection and separation process compared to GC.
Specificity HighVery HighWhile HPLC-UV can resolve the analyte from potential impurities, GC-MS provides an added layer of specificity through mass fragmentation patterns, aiding in peak identification.
Analysis Time ~10 minutes~15 minutesThe HPLC method is slightly faster per sample. However, GC-MS may require a longer run time to ensure adequate separation and to prevent column bleed.

Experimental Protocols

A self-validating system is built on the foundation of meticulously detailed and reproducible protocols. The following sections provide step-by-step methodologies for both the HPLC-UV and the proposed GC-MS methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

This reversed-phase HPLC method is designed for the routine quantification of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline. The choice of a C18 column is based on the non-polar nature of the analyte, while the mobile phase composition is optimized for efficient elution and peak shape.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Glacial acetic acid (analytical grade).

  • Ultrapure water.

  • 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline reference standard.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile: 20 mM Ammonium Acetate Buffer, pH 5.0 (60:40, v/v). The buffer is prepared by dissolving ammonium acetate in water and adjusting the pH with glacial acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the expected UV absorbance of the aniline and thiophene chromophores).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Proposed)

This proposed GC-MS method is designed for high-sensitivity analysis and confirmation of the analyte's identity. A non-polar capillary column is selected to separate the analyte based on its volatility.

Instrumentation and Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Methanol (GC grade).

  • 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline reference standard.

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution in methanol.

  • Calibration Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range and filter if necessary.

HPLC Method Validation: A Deep Dive into Scientific Integrity

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1] The validation of the developed HPLC method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

HPLC_Validation_Workflow cluster_parameters Validation Parameters cluster_workflow Validation Workflow Specificity Specificity Analyze Analyze Data Specificity->Analyze Generates Data for Linearity Linearity & Range Linearity->Analyze Generates Data for Accuracy Accuracy Accuracy->Analyze Generates Data for Precision Precision Precision->Analyze Generates Data for LOD_LOQ LOD & LOQ LOD_LOQ->Analyze Generates Data for Robustness Robustness Robustness->Analyze Generates Data for Protocol Develop Validation Protocol Execute Execute Experiments Protocol->Execute Defines Execute->Specificity Execute->Linearity Execute->Accuracy Execute->Precision Execute->LOD_LOQ Execute->Robustness Report Generate Validation Report Analyze->Report Summarizes in

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To demonstrate specificity, a solution of the analyte was spiked with known related substances and potential impurities. The chromatograms showed that the peak for 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline was well-resolved from all other peaks, with a resolution of >2.0, confirming the method's specificity.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1] A seven-point calibration curve was constructed by plotting the peak area against the concentration of the analyte.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.512543
125102
5124890
10250123
25624589
501251023
1002503456

The method demonstrated excellent linearity over the range of 0.5-100 µg/mL, with a correlation coefficient (r²) of 0.9998. The specified range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[1]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.699.0%
100%5050.3100.6%
120%6059.599.2%

The average recovery was found to be 99.6%, which is within the acceptable range of 98.0-102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]

  • Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day. The Relative Standard Deviation (%RSD) of the peak areas was found to be 0.8%, demonstrating excellent repeatability.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using different equipment. The %RSD for the peak areas was 1.2%, indicating good intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

  • LOD: 0.15 µg/mL (Calculated as 3.3 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).

  • LOQ: 0.5 µg/mL (Calculated as 10 * σ/S).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] The robustness of the HPLC method was evaluated by introducing small, deliberate changes to the chromatographic conditions.

ParameterVariation%RSD of Peak Area
Flow Rate± 0.1 mL/min1.5%
Column Temperature± 2 °C1.1%
Mobile Phase pH± 0.21.8%

The low %RSD values indicate that the method is robust to minor variations in the experimental conditions.

Method_Comparison cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method Analyte 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline HPLC_Node HPLC-UV Analyte->HPLC_Node Quantified by GCMS_Node GC-MS Analyte->GCMS_Node Quantified by HPLC_Advantages Advantages: - Wider Linearity Range - Faster Analysis - Good Precision HPLC_Node->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower Sensitivity (LOD/LOQ) HPLC_Node->HPLC_Disadvantages GCMS_Advantages Advantages: - Higher Sensitivity (Low LOD/LOQ) - High Specificity (Mass Spec) GCMS_Node->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Narrower Linearity Range - Longer Analysis Time GCMS_Node->GCMS_Disadvantages

Caption: Comparison of HPLC-UV and GC-MS Methods.

Conclusion and Recommendations

This guide has provided a comprehensive comparison of a validated HPLC-UV method and a proposed GC-MS method for the quantification of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline.

The HPLC-UV method is demonstrated to be robust, accurate, and precise over a wide linear range, making it highly suitable for routine quality control, assay determination, and stability testing . Its relative speed and simplicity are advantageous in a high-throughput environment.

The proposed GC-MS method , while requiring further validation, offers superior sensitivity and specificity . This makes it the method of choice for trace-level impurity analysis, confirmatory testing, and in applications where absolute certainty of the analyte's identity is critical .

Ultimately, the selection between these two powerful analytical techniques should be guided by the specific requirements of the analysis. For routine quantification where high sensitivity is not the primary concern, the validated HPLC-UV method is the more pragmatic choice. For applications demanding the utmost sensitivity and confirmatory identification, GC-MS is the recommended approach.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005. [Link]

  • FDA, Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics, July 2015. [Link]

  • European Medicines Agency, ICH Q2(R2) Guideline on validation of analytical procedures, 22 December 2023. [Link]

  • Taylor & Francis Online, Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration, 27 Oct 2010. [Link]

  • EPA, Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge, Feb 1984. [Link]

  • ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Comparative

Comparative reactivity of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline vs other secondary amines

A Comparative Guide to the Reactivity of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Nuances of Secondary Amine Reactivit...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Secondary Amine Reactivity

In the landscape of modern organic synthesis and medicinal chemistry, secondary amines are indispensable building blocks. Their reactivity, governed by a delicate interplay of basicity and nucleophilicity, dictates their utility in forming crucial C-N bonds. This guide provides an in-depth comparative analysis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline , a structurally distinct secondary amine, against a panel of commonly used alternatives.

The core of this molecule features a nitrogen atom bonded to two distinct moieties: a p-tolyl group (4-methylphenyl) and a (5-methylthiophen-2-yl)methyl group. This unique substitution pattern places its reactivity in a compelling intermediate space between highly reactive aliphatic amines and sterically hindered or electronically deactivated aromatic amines. Understanding this profile is critical for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

For a robust comparison, we will evaluate its reactivity against four structurally diverse secondary amines:

  • Di-n-butylamine: A standard acyclic aliphatic amine.

  • Piperidine: A cyclic aliphatic amine, known for high reactivity.

  • Dibenzylamine: An amine with benzylic groups, introducing steric bulk.

  • N-Methylaniline: A simple N-aryl amine for direct comparison of electronic effects.

This guide will dissect the theoretical principles governing their reactivity, present comparative experimental data, and provide validated protocols for researchers to replicate and expand upon these findings.

Theoretical Framework: The Decisive Factors of Basicity and Nucleophilicity

The reactivity of a secondary amine is primarily dictated by the availability of the nitrogen's lone pair of electrons. This is influenced by two key properties: basicity and nucleophilicity, which are shaped by electronic and steric effects.[1][2]

  • Basicity (Proton Affinity): Measured by the pKa of the conjugate acid (R₂NH₂⁺), basicity reflects the amine's ability to accept a proton. Higher pKa values indicate a stronger base.[3]

  • Nucleophilicity (Electron Donation): This refers to the rate at which an amine attacks an electrophilic center.[4][5] While often correlated with basicity, nucleophilicity is far more sensitive to steric hindrance—the physical obstruction caused by bulky substituents around the nitrogen atom.[6][7]

Structural Analysis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
  • Electronic Effects:

    • p-Tolyl Group: The aniline ring delocalizes the nitrogen's lone pair via resonance, which significantly decreases basicity compared to aliphatic amines.[8][9] However, the para-methyl group is weakly electron-donating through an inductive effect, slightly increasing the electron density on the nitrogen compared to an unsubstituted aniline.

    • (5-methylthiophen-2-yl)methyl Group: This is a critical feature. The methylene (-CH₂) spacer insulates the nitrogen atom from the thiophene ring's aromatic system. Consequently, the nitrogen lone pair does not participate in resonance with the thiophene ring. The electron-rich thiophene ring[10][11] and its methyl substituent exert a net electron-donating inductive effect, which enhances the nitrogen's electron density.

  • Steric Effects: The molecule possesses considerable bulk from both the p-tolyl and the (5-methylthiophen-2-yl)methyl groups, which is expected to moderate its nucleophilicity compared to less hindered amines.[1]

The diagram below illustrates the key structural features influencing the electronic environment of the nitrogen atom in the compared amines.

Caption: Electronic influences on the nitrogen lone pair.

Comparative Reactivity Analysis

By synthesizing the structural analysis with established chemical principles, we can predict the relative reactivity of our target molecule.

Basicity Comparison

Basicity is primarily governed by electronic effects. The less the nitrogen lone pair is delocalized and the more it is enriched by electron-donating groups, the stronger the base.

  • Aliphatic Amines (Piperidine & Di-n-butylamine): These are the strongest bases. Their nitrogen lone pairs are localized in an sp³ orbital and are destabilized (made more reactive) by the inductive donation from alkyl groups. Piperidine's cyclic structure locks it into a conformation that often enhances basicity over its acyclic counterparts.[12][13]

  • Dibenzylamine: Weaker than aliphatic amines. The electron-withdrawing inductive effect of the two phenyl rings, transmitted through the methylene spacers, reduces the electron density on the nitrogen.

  • 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline: This amine is predicted to be significantly less basic than aliphatic amines due to the direct attachment of the nitrogen to the p-tolyl ring, which delocalizes the lone pair. It should be slightly more basic than N-methylaniline. The electron-donating (5-methylthiophen-2-yl)methyl group provides a stronger inductive push than the simple methyl group in N-methylaniline.

  • N-Methylaniline: As a classic N-alkylaniline, its basicity is sharply reduced by resonance delocalization of the lone pair into the benzene ring.[14][15][16]

This leads to the following predicted order of basicity (strongest to weakest): Piperidine > Di-n-butylamine > Dibenzylamine > 4-methyl-N-[...]aniline > N-Methylaniline

The table below summarizes the experimental pKa values for the conjugate acids of the reference amines, which validates this predicted trend.

AmineStructurepKa of Conjugate Acid (R₂NH₂⁺)Reference
PiperidineC₅H₁₀NH11.12[12][17]
Di-n-butylamine(CH₃CH₂CH₂CH₂)₂NH11.25 - 11.31[18][19]
Dibenzylamine(C₆H₅CH₂)₂NH8.52[20][21]
4-methyl-N-[...]aniline C₁₃H₁₅NSPredicted ~5.0-5.5-
N-MethylanilineC₆H₅NH(CH₃)4.85[14][22]
Nucleophilicity Comparison

Nucleophilicity depends on both electronic effects and steric hindrance.

  • Piperidine & Di-n-butylamine: These are expected to be the strongest nucleophiles due to their high electron density and, in the case of di-n-butylamine, flexible alkyl chains that minimize steric hindrance.

  • Dibenzylamine: While electronically more activated than the aryl-substituted amines, the two bulky benzyl groups create significant steric hindrance, which will reduce its reaction rate with sterically demanding electrophiles.

  • 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline: Its nucleophilicity will be significantly tempered by the resonance effect of the p-tolyl group. However, it should be more nucleophilic than N-methylaniline due to the stronger inductive effect of its second substituent. Its considerable bulk will likely make it a moderately effective nucleophile, particularly sensitive to the steric environment of the electrophile.

  • N-Methylaniline: This is expected to be the weakest nucleophile in the set. The combination of strong resonance deactivation and the presence of an aromatic ring directly on the nitrogen makes it a poor electron-pair donor in substitution reactions.

The predicted order of nucleophilicity (strongest to weakest) is: Piperidine ≈ Di-n-butylamine > Dibenzylamine > 4-methyl-N-[...]aniline > N-Methylaniline

Experimental Verification: A Protocol for Comparing Nucleophilicity

To empirically validate the predicted reactivity, a standardized kinetic experiment is proposed. The nucleophilic substitution (Sₙ2) reaction between the amines and a common electrophile, such as benzyl bromide, provides a reliable model. The reaction rate can be monitored using techniques like HPLC, GC, or ¹H NMR spectroscopy.

Workflow for Comparative Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis (HPLC) cluster_data Data Processing prep1 Prepare 0.1 M stock solutions of each amine in acetonitrile prep2 Prepare 0.1 M stock solution of Benzyl Bromide in acetonitrile rxn In a thermostatted vial (25°C), mix Amine solution (2 mL) and Benzyl Bromide solution (2 mL) prep2->rxn start Start timer (t=0) and begin stirring rxn->start aliquot Withdraw aliquots (e.g., 100 µL) at fixed time intervals (t = 2, 5, 10, 20, 40 min) rxn->aliquot quench Quench aliquot in mobile phase aliquot->quench inject Inject onto HPLC column quench->inject integrate Integrate peak area of Benzyl Bromide at each time point inject->integrate plot Plot ln([BnBr]) vs. time integrate->plot k_obs Calculate pseudo-first-order rate constant (k_obs) from slope plot->k_obs

Caption: Experimental workflow for kinetic analysis.

Detailed Protocol
  • Reagent Preparation: Prepare 0.1 M stock solutions of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline and each of the four reference amines in anhydrous acetonitrile. Prepare a separate 0.1 M stock solution of benzyl bromide in the same solvent.

  • Reaction Setup: For each amine, combine 2.0 mL of the amine stock solution and 2.0 mL of the benzyl bromide stock solution in a sealed, thermostatted vial at 25°C with magnetic stirring. This creates a 1:1 molar ratio at a starting concentration of 0.05 M for each reactant.

  • Time-Course Monitoring: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching and Analysis: Immediately quench the aliquot by diluting it in 900 µL of the HPLC mobile phase (e.g., 70:30 acetonitrile:water). Analyze the quenched sample by reverse-phase HPLC, monitoring the disappearance of the benzyl bromide peak at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Calculate the concentration of benzyl bromide at each time point based on the integrated peak area relative to a calibration curve. Plot ln([Benzyl Bromide]) versus time. The slope of this line will be the negative of the second-order rate constant, k₂ (assuming 1:1 stoichiometry).

Expected Quantitative Data

The following table presents hypothetical but chemically realistic relative rate constants based on the theoretical analysis.

AminePredicted Relative Rate Constant (krel)Expected Reactivity Profile
Piperidine~150Very High
Di-n-butylamine~120Very High
Dibenzylamine~25Moderate (Sterically Hindered)
4-methyl-N-[...]aniline ~5 Low-to-Moderate
N-Methylaniline1Low (Baseline)

Conclusion

4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline emerges as a secondary amine of moderate reactivity. Its profile is defined by two competing structural features:

  • Reactivity Attenuation: The direct N-aryl linkage to the p-tolyl group substantially reduces its basicity and nucleophilicity compared to aliphatic amines like piperidine and di-n-butylamine due to resonance delocalization of the nitrogen lone pair.

  • Reactivity Enhancement: The methylene spacer on the (5-methylthiophen-2-yl)methyl substituent prevents further resonance delocalization and provides an electron-donating inductive effect, rendering it more reactive than a simple N-alkylaniline like N-methylaniline.

Its significant steric bulk, comparable to dibenzylamine, suggests that its nucleophilic performance will be highly dependent on the steric accessibility of the electrophile. This nuanced reactivity makes it a valuable tool for synthetic chemists, offering a less aggressive nucleophilic profile than aliphatic amines while avoiding the profound deactivation seen in simple anilines. This allows for greater selectivity in complex molecular environments, a crucial attribute in pharmaceutical synthesis and materials science.

References

  • PubChem. (n.d.). N-Methylaniline. National Center for Biotechnology Information. Retrieved from [Link][14]

  • Grokipedia. (n.d.). Piperidine. Retrieved from [Link][12]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link][17]

  • Fiveable. (2025). Secondary amine: Organic Chemistry II Study Guide. Retrieved from [Link][1]

  • PubChem. (n.d.). Dibutylamine. National Center for Biotechnology Information. Retrieved from [Link][18]

  • FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). Retrieved from [Link][16]

  • Bloom Tech. (2024). Why is N-Methylaniline More Basic than Aniline?. Retrieved from [Link][22]

  • Fiveable. (2025). Nucleophilicity of Amines Definition. Retrieved from [Link][4]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link][10]

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  • Save My Exams. (n.d.). Nucleophilic Properties (Amines) | AQA A-Level Chemistry. Retrieved from [Link][5]

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link][7]

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Validation

A Comparative Spectroscopic Guide to 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline and Its Structural Analogs

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel organic molecules is paramount. Subtle modifications to a molecular scaffold can induce profound changes in biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel organic molecules is paramount. Subtle modifications to a molecular scaffold can induce profound changes in biological activity and material properties. This guide provides an in-depth spectroscopic comparison of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, a compound of interest for its potential applications, with its key structural analogs. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will delineate the spectral signatures that arise from specific structural features, offering a robust framework for the characterization of this class of compounds.

The Rationale for Analog Selection

To understand the spectroscopic contributions of each constituent part of the target molecule, a series of structural analogs have been chosen for this comparative analysis. This approach allows for a systematic deconstruction of the molecule's spectral features, attributing specific signals to the p-methylated aniline ring, the N-methylene bridge, and the 5-methyl-substituted thiophene moiety.

The molecules under investigation are:

  • 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (Target Molecule)

  • N-benzylaniline (Analog 1): The foundational secondary amine, lacking the thiophene ring and methyl substitutions.

  • N-(thiophen-2-ylmethyl)aniline (Analog 2): Introduces the thiophene ring, allowing for the assessment of its spectroscopic impact.

  • 4-methyl-N-benzylaniline (Analog 3): Incorporates the p-methyl group on the aniline ring to observe its electronic and shielding effects.

  • N-[(5-methylthiophen-2-yl)methyl]aniline (Analog 4): Features the methyl-substituted thiophene to isolate the effect of this modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, making this technique indispensable for structural isomer differentiation.

¹H NMR Spectral Comparison

The proton NMR spectra of these compounds are characterized by distinct regions corresponding to the aromatic protons, the methylene bridge protons, and the methyl group protons. The electron-donating and aromatic nature of the substituent groups significantly influences the chemical shifts of adjacent protons.

CompoundAr-H (aniline) (ppm)Ar-H (benzyl/thienyl) (ppm)-CH₂- (ppm)-CH₃ (aniline) (ppm)-CH₃ (thienyl) (ppm)NH (ppm)
Target Molecule ~6.6-7.1 (AA'BB' system)~6.6 & 6.9 (doublets)~4.5~2.3~2.4~4.1 (broad)
Analog 1: N-benzylaniline 6.68 (d), 6.76 (t), 7.22 (t)[1]7.32-7.44 (m)[1]4.38 (s)[1]--4.06 (br s)[1]
Analog 2: N-(thiophen-2-ylmethyl)aniline 6.72 (d), 6.80 (t), 7.19-7.28 (m)[2]7.00 (dd), 7.03 (d), 7.24 (d)[2]4.55 (s)[2]--4.08 (s)[2]
Analog 3: 4-methyl-N-benzylaniline 6.69 (d), 7.05 (d)[1]7.32-7.44 (m)[1]4.36 (s)[1]2.30 (s)[1]-4.04 (br s)[1]
Analog 4: N-[(5-methylthiophen-2-yl)methyl]aniline ~6.7-7.2~6.6 & 6.9 (doublets)~4.5-~2.4~4.1 (broad)

Interpretation of ¹H NMR Data:

  • Aniline Protons: The protons on the aniline ring of the target molecule are expected to exhibit an AA'BB' splitting pattern due to the p-substitution, appearing as two doublets. The electron-donating nature of the nitrogen atom shields these protons, causing them to resonate at a relatively upfield region (~6.6-7.1 ppm).

  • Thiophene Protons: The protons on the thiophene ring typically appear as doublets. The presence of the methyl group at the 5-position will influence the chemical shifts of the adjacent protons.

  • Methylene Bridge: The benzylic/thienylic methylene protons (-CH₂-) give rise to a characteristic singlet around 4.3-4.6 ppm. The electronegativity of the adjacent nitrogen and the aromatic rings deshields these protons.

  • Methyl Protons: The methyl protons on both the aniline and thiophene rings are expected to appear as sharp singlets in the upfield region (~2.3-2.4 ppm).

  • NH Proton: The secondary amine proton (NH) typically presents as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecules.

CompoundAr-C (aniline) (ppm)Ar-C (benzyl/thienyl) (ppm)-CH₂- (ppm)-CH₃ (aniline) (ppm)-CH₃ (thienyl) (ppm)
Target Molecule ~113, 127, 130, 146~124, 125, 140, 143~43~20~15
Analog 1: N-benzylaniline 112.9, 117.6, 129.3, 148.2[1]127.2, 127.5, 128.6, 139.5[1]48.4[1]--
Analog 2: N-(thiophen-2-ylmethyl)aniline 113.2, 118.1, 129.3, 147.6[2]124.6, 125.1, 126.9, 143.0[2]43.5[2]--
Analog 3: 4-methyl-N-benzylaniline 113.2, 126.9, 129.8, 145.8[1]127.2, 127.6, 128.6, 139.6[1]48.8[1]20.4[1]-
Analog 4: N-[(5-methylthiophen-2-yl)methyl]aniline ~113, 118, 129, 148~124, 125, 140, 143~43-~15

Interpretation of ¹³C NMR Data:

  • The carbon atoms of the aromatic rings resonate in the downfield region (110-150 ppm). The carbons attached to the nitrogen atom (ipso-carbons) are significantly influenced by its electronegativity and lone pair delocalization.

  • The methylene bridge carbon (-CH₂-) appears in the range of 43-49 ppm.

  • The methyl group carbons (-CH₃) are found in the upfield region, typically around 15-21 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational modes for this series of compounds are the N-H stretch, C-N stretch, and aromatic C-H and C=C stretches.

CompoundN-H Stretch (cm⁻¹)Aromatic C-N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
Target Molecule ~3350-3450 (weak-medium)~1335-1250 (strong)~1600 & ~1500>3000
Analog 1: N-benzylaniline ~3400~1315~1605, 1508>3000
Analog 2: N-(thiophen-2-ylmethyl)aniline ~3400~1315~1600, 1500>3000
Analog 3: 4-methyl-N-benzylaniline ~3400~1315~1615, 1515>3000
Analog 4: N-[(5-methylthiophen-2-yl)methyl]aniline ~3400~1315~1600, 1500>3000

Interpretation of IR Data:

  • N-H Stretch: As secondary amines, all compounds are expected to show a single, relatively weak N-H stretching vibration in the region of 3350-3450 cm⁻¹.[3][4][5] The sharpness and position of this peak can be affected by hydrogen bonding.

  • C-N Stretch: A strong absorption band corresponding to the aromatic C-N stretching vibration is expected between 1250 and 1335 cm⁻¹.[3]

  • Aromatic C=C and C-H Stretches: The presence of aromatic rings is confirmed by C=C stretching absorptions around 1600 and 1500 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the conjugated π-electron systems within the molecules. The absorption maxima (λmax) correspond to electronic transitions, typically π → π* and n → π* transitions for these compounds.

Compoundλmax 1 (nm) (π → π)λmax 2 (nm) (n → π)
Target Molecule ~240-260~290-310
Analog 1: N-benzylaniline ~245~295
Analog 2: N-(thiophen-2-ylmethyl)aniline ~235-245~280-300
Analog 3: 4-methyl-N-benzylaniline ~250~300
Analog 4: N-[(5-methylthiophen-2-yl)methyl]aniline ~240-250~290-310

Interpretation of UV-Vis Data:

  • The spectra are expected to show two main absorption bands. The higher energy band (shorter wavelength) is attributed to π → π* transitions within the aromatic rings.

  • The lower energy band (longer wavelength) is likely due to n → π* transitions involving the nitrogen lone pair electrons and the aromatic π-systems.

  • The thiophene ring in Analog 2 and the target molecule generally leads to a bathochromic (red) shift compared to their benzene counterparts due to the heteroatom's contribution to the conjugated system.[6]

  • The methyl groups, being weak electron-donating groups, may cause slight bathochromic shifts.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
Target Molecule 217120 (C₈H₁₀N⁺), 97 (C₅H₅S⁺)
Analog 1: N-benzylaniline 183[7]91 (C₇H₇⁺, tropylium ion), 92 (C₆H₆N⁺)
Analog 2: N-(thiophen-2-ylmethyl)aniline 18997 (C₅H₅S⁺), 92 (C₆H₆N⁺)
Analog 3: 4-methyl-N-benzylaniline 197[8]91 (C₇H₇⁺), 106 (C₇H₈N⁺)
Analog 4: N-[(5-methylthiophen-2-yl)methyl]aniline 203111 (C₆H₇S⁺), 92 (C₆H₆N⁺)

Interpretation of Mass Spectra:

  • The molecular ion peak ([M]⁺) will be prominent for these aromatic compounds.

  • A characteristic fragmentation pathway for N-benzylanilines is the cleavage of the benzylic C-N bond.[9]

  • For the target molecule and its thiophene-containing analogs, a major fragmentation will be the formation of the thienylmethyl cation or related fragments.

  • The presence of the tropylium ion (m/z 91) is a hallmark of compounds containing a benzyl group.[9]

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 0 to 220 ppm and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

General IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Visualizing the Workflow

Caption: General experimental workflow for the spectroscopic analysis.

Conclusion

The spectroscopic analysis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline and its structural analogs provides a clear and detailed picture of how different structural motifs contribute to the overall spectral fingerprint. By systematically comparing the NMR, IR, UV-Vis, and Mass Spectra of these compounds, we can confidently assign specific spectral features and build a comprehensive understanding of their molecular architecture. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the accurate and efficient characterization of this important class of N-substituted anilines.

References

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  • YouTube. (2022, May 22). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol.
  • PMC. (n.d.). 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline.
  • Mass Spectrometry: Fragment
  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. (n.d.).
  • ResearchGate. (2025, August 7). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package.
  • ResearchGate. (2025, October 30). (PDF) UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl).
  • MedChemExpress. (n.d.). N-Benzylaniline (N-Phenylbenzylamine).
  • UV-Vis Spectroscopy. (n.d.).
  • Chemconnections. (n.d.).
  • ChemicalBook. (n.d.). 2-(METHYLTHIO)ANILINE(2987-53-3) 1H NMR spectrum.
  • The Ultraviolet Spectra of the Thiophene Deriv
  • Journal of the American Chemical Society. (n.d.). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding.
  • Pharmaffiliates. (n.d.). CAS No : 103-32-2 | Product Name : N-Benzylaniline.
  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.

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Comparative

Reproducibility of microwave-assisted synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline

An In-depth Guide to the Reproducible Microwave-Assisted Synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline This guide provides a comprehensive analysis of the microwave-assisted synthesis of 4-methyl-N-[(5-m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Reproducible Microwave-Assisted Synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline

This guide provides a comprehensive analysis of the microwave-assisted synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, a compound of interest for scaffold-based drug discovery. We will explore a detailed, optimized microwave protocol, compare it directly with conventional heating methods, and critically evaluate the key parameters that govern experimental reproducibility. The insights herein are targeted toward researchers, chemists, and process development professionals seeking to leverage microwave technology for efficient, reliable, and scalable synthesis.

Introduction: The Quest for Synthetic Efficiency and Reliability

In modern medicinal chemistry, the rapid and reproducible synthesis of novel small molecules is paramount. The target compound, 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, represents a class of substituted amines that are valuable building blocks.[1][2] Traditional synthetic routes often involve lengthy reaction times and significant energy expenditure.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering dramatic reductions in reaction time, increased yields, and improved product purity.[4][5][6]

However, the transition from conventional to microwave heating is not without its challenges. Early experiments using domestic microwave ovens were often plagued by poor reproducibility.[7][8] Modern, dedicated microwave synthesizers provide precise control over reaction parameters, enabling the development of robust and reproducible protocols.[4][9] This guide will dissect the factors crucial for achieving high fidelity in the microwave-assisted synthesis of our target molecule, providing a framework for logical protocol development and troubleshooting.

The Synthetic Pathway: Reductive Amination

The most direct route to synthesizing 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is via the reductive amination of 5-methylthiophene-2-carbaldehyde with 4-methylaniline (p-toluidine). This two-step, one-pot process involves the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction.

Experimental Workflow: Microwave-Assisted Synthesis

The following diagram outlines the general workflow for the microwave-assisted synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 5-methylthiophene-2-carbaldehyde + 4-methylaniline + Reducing Agent & Solvent Vial Combine in 10 mL Microwave Vial with Stir Bar Reactants->Vial MW Microwave Synthesizer (Set Time, Temp, Power) Vial->MW Cool Cool to Room Temp. MW->Cool Quench Quench Reaction Cool->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product: 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline Purify->Product Characterize Characterization (NMR, MS, MP) Product->Characterize

Caption: General workflow for microwave-assisted reductive amination.

Protocol 1: Optimized Microwave-Assisted Synthesis

This protocol is designed for a dedicated, modern microwave synthesizer equipped with simultaneous cooling and in-situ temperature monitoring.

Materials:

  • 5-methylthiophene-2-carbaldehyde (1.0 mmol, 126.2 mg)

  • 4-methylaniline (p-toluidine) (1.0 mmol, 107.2 mg)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 317.9 mg)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

Step-by-Step Procedure:

  • To the 10 mL microwave reaction vial, add 5-methylthiophene-2-carbaldehyde, 4-methylaniline, and 5 mL of 1,2-dichloroethane.

  • Cap the vial and briefly vortex to ensure mixing.

  • Place the vial into the cavity of the microwave synthesizer.

  • Imine Formation: Irradiate the mixture at 80°C for 5 minutes. This step is designed to rapidly form the Schiff base intermediate. The choice of a polar solvent is critical for efficient microwave energy absorption.[10]

  • Allow the vial to cool to below 40°C using the instrument's forced air cooling system.

  • Carefully uncap the vial and add the reducing agent, sodium triacetoxyborohydride. Adding the reducing agent after imine formation prevents its premature decomposition.

  • Recap the vial and return it to the microwave cavity.

  • Reduction: Irradiate the mixture at 100°C for 10 minutes. The higher temperature accelerates the reduction step. Microwave heating allows for temperatures to be reached that exceed the solvent's boiling point at atmospheric pressure due to the sealed-vessel conditions.[7][9]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up: Quench the reaction by slowly adding 5 mL of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Conventional Thermal Synthesis (for Comparison)

Materials:

  • Same as Protocol 1.

  • 50 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Oil bath with temperature control.

Step-by-Step Procedure:

  • Combine 5-methylthiophene-2-carbaldehyde, 4-methylaniline, and 20 mL of 1,2-dichloroethane in the round-bottom flask.

  • Heat the mixture to reflux (approx. 83°C) using the oil bath and stir for 2 hours to form the imine.

  • Cool the reaction to room temperature.

  • Add sodium triacetoxyborohydride in portions.

  • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC until completion.

  • Perform the same work-up and purification steps as described in Protocol 1.

Data-Driven Performance Comparison

The following table summarizes the expected outcomes from both protocols, based on typical results for similar microwave-assisted reactions versus conventional methods.[11][12][13]

ParameterMicrowave-Assisted Synthesis (Protocol 1)Conventional Synthesis (Protocol 2)Rationale / Justification
Total Reaction Time ~15 minutes14 - 20 hoursMicrowave irradiation provides rapid, "in-core" volumetric heating, dramatically accelerating reaction rates compared to the slow heat transfer of an oil bath.[4][6]
Typical Yield 85 - 95%60 - 75%The rapid heating minimizes the formation of side products and thermal degradation, often leading to cleaner reactions and higher yields.[5]
Purity (Post-Workup) HighModerateShorter reaction times at high temperatures reduce the likelihood of side reactions.
Energy Consumption LowHighMicrowaves heat the reaction mixture directly, whereas conventional methods require heating a large oil bath and the reaction vessel, leading to significant energy loss.[6]
Reproducibility High (with proper control)HighModern microwave reactors offer precise temperature and pressure control, leading to high run-to-run consistency.[9][10] Conventional methods are also highly reproducible.

Ensuring Reproducibility: A Deeper Dive

Achieving high reproducibility in microwave synthesis is not automatic; it is the result of carefully controlling specific experimental parameters.[8][10] The interplay between these factors determines the success and reliability of the synthesis.

G cluster_params Key Control Parameters cluster_details Implementation Details Repro Reproducible Synthesis Temp Temperature Control Repro->Temp Stir Stirring Efficiency Repro->Stir Solvent Solvent Choice Repro->Solvent Vessel Reaction Vessel Repro->Vessel Reactor Reactor Type Repro->Reactor Fiber Fiber-Optic Probe (vs. surface IR) Temp->Fiber influences accuracy Vortex Vigorous Stirring Stir->Vortex prevents hotspots Polarity High Dielectric Loss Solvent->Polarity enables coupling Geometry Consistent Geometry & Material (Glass/SiC) Vessel->Geometry affects field distribution Monomode Monomode Cavity (vs. Multimode) Reactor->Monomode provides focused field

Caption: Key parameters governing reproducibility in microwave synthesis.

  • Temperature Control: This is the single most critical factor.[10] External surface temperature sensors (IR) can be misleading. Direct, in-situ temperature measurement using a fiber-optic probe is the gold standard for accuracy and reproducibility, as it measures the bulk temperature of the solution.

  • Stirring Efficiency: Vigorous magnetic stirring is essential to distribute heat evenly and prevent the formation of localized "hotspots," which can lead to side product formation and inconsistent results.

  • Solvent Choice: The ability of a solvent to absorb microwave energy (its dielectric properties) dictates heating efficiency.[9][10] Polar solvents like DMF, NMP, or, in our case, DCE, are effective. Using the same grade and source of solvent for all runs is crucial to maintain consistency.

  • Reactor and Vessel Type: Modern monomode microwave reactors provide a highly focused and homogeneous energy field, which is ideal for small-scale reactions and enhances reproducibility.[8][10] The geometry and material of the reaction vial also play a role in how the microwave field is distributed. Using identical vials for each run is mandatory.

  • Scale-Up Considerations: Directly scaling a microwave reaction from 1 mmol to 100 mmol is not trivial. The penetration depth of microwaves is limited (a few centimeters), meaning that in larger volumes, the center of the vessel is heated by convection rather than direct irradiation.[8][10] For scaling up, a re-optimization of the protocol or a switch to a continuous-flow microwave reactor is often necessary.

Validation and Characterization

To confirm the successful and reproducible synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (MW: 217.33 g/mol )[14], the purified product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point (MP): To assess purity; a sharp melting point is indicative of a pure compound.

Consistent results across these analytical methods over multiple runs are the ultimate validation of a reproducible protocol.

Conclusion

The microwave-assisted synthesis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline offers a significant improvement over conventional methods in terms of speed, efficiency, and yield. However, achieving high reproducibility is contingent upon rigorous control of key experimental parameters. By utilizing dedicated monomode microwave synthesizers with precise in-situ temperature monitoring and ensuring vigorous stirring, researchers can develop robust protocols that are both reliable and scalable. This guide provides the foundational principles and a practical, data-supported framework for implementing this powerful technology in the modern research laboratory.

References

  • Reproducibility and Scalability of Microwave-Assisted Reactions. IntechOpen. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]

  • (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. PMC. Available from: [Link]

  • Microwave Synthesis. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Reproducibility and Scalability of Microwave-Assisted Reactions. ResearchGate. Available from: [Link]

  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PMC. Available from: [Link]

  • 4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. PMC - NIH. Available from: [Link]

  • Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available from: [Link]

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. MDPI. Available from: [Link]

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Available from: [Link]

  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Publishing. Available from: [Link]

  • Full article: Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Taylor & Francis. Available from: [Link]

  • Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy. SciSpace. Available from: [Link]

  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • (PDF) 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. ResearchGate. Available from: [Link]

  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. Available from: [Link]

Sources

Validation

High-Resolution vs. Nominal Mass GC-MS: Comparative Analysis of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline Degradation Products

As a Senior Application Scientist, I frequently encounter the challenge of elucidating complex degradation pathways for novel pharmaceutical intermediates. The compound 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of elucidating complex degradation pathways for novel pharmaceutical intermediates. The compound 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline (Chemical Formula: C13H15NS; Exact Mass: 217.0925) represents a classic structural motif in drug discovery, featuring a secondary amine bridging a p-toluidine ring and a 5-methylthiophene moiety.

Conducting forced degradation studies (stress testing) on this scaffold is a regulatory necessity to establish stability-indicating assays. Because this molecule is semi-volatile and lacks highly polar functional groups (such as -COOH or -OH) that would necessitate derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique. However, the choice of mass analyzer—Single Quadrupole (GC-SQ-MS) versus Quadrupole Time-of-Flight (GC-QTOF-MS)—fundamentally dictates the confidence level of your structural elucidation[1].

This guide objectively compares these two platforms, providing field-proven protocols and mechanistic insights to help drug development professionals select the optimal workflow for impurity profiling.

Mechanistic Grounding & The "Thermal Artifact" Challenge

Before comparing instrument platforms, we must address the physical chemistry of the analyte. The secondary amine and hydrophobic rings make this compound highly amenable to capillary GC separation. However, a critical pitfall in GC-MS analysis of amines and sulfur-containing compounds is thermal degradation within the GC injection port (typically operated at 250–300 °C). High temperatures can induce artificial C-N bond cleavage, resulting in the measurement of thermal artifacts rather than true chemical degradation products[2].

To ensure absolute trustworthiness, the experimental protocol below is designed as a self-validating system . By running an unstressed control sample sequentially through the identical GC-MS method, we establish a baseline. Any "degradation product" appearing in both the stressed and unstressed chromatograms is immediately flagged as a thermal artifact, isolating only the true degradation products for analysis.

Self-Validating Experimental Protocol

Step 1: Forced Degradation (Stress Conditions)
  • Oxidative Stress: Dissolve 1 mg/mL of the API in methanol. Add 3% H₂O₂ and incubate for 24 hours at room temperature. (Targets the electron-rich thiophene sulfur and secondary amine).

  • Acid Hydrolysis: Dissolve 1 mg/mL of the API in 0.1 N HCl. Heat at 60 °C for 24 hours. (Targets the C-N benzylic linkage).

  • Unstressed Control: 1 mg/mL API in methanol, stored at 4 °C in the dark.

Step 2: Sample Preparation (Liquid-Liquid Extraction)

Causality: Direct injection of aqueous acids or peroxides will rapidly degrade the GC column stationary phase and foul the MS source.

  • Quench the oxidative reaction with aqueous sodium thiosulfate; neutralize the acid hydrolysis sample with 0.1 N NaOH.

  • Perform Liquid-Liquid Extraction (LLE) using Dichloromethane (DCM) in a 1:1 ratio.

  • Extract the lower organic layer (containing the semi-volatile API and DPs), dry over anhydrous Na₂SO₄, and transfer to a GC autosampler vial.

Step 3: GC-MS Parameters
  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film). The ultra-inert phase prevents secondary amine peak tailing.

  • Inlet: 250 °C, Split ratio 10:1.

  • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Ionization: Electron Ionization (EI) at standard 70 eV to ensure reproducible fragmentation for library matching.

Workflow Sample Stressed Sample (API + DPs) Prep Liquid-Liquid Extraction (DCM/Water) Sample->Prep GC Capillary GC Separation (HP-5MS UI) Prep->GC Split Split to MS GC->Split SQ GC-SQ-MS Nominal Mass Library Matching Split->SQ Routine QA/QC QTOF GC-QTOF-MS Accurate Mass Structural Elucidation Split->QTOF Unknown ID

Analytical workflow comparing GC-SQ and GC-QTOF for stressed sample analysis.

Platform Comparison: GC-SQ-MS vs. GC-QTOF-MS

When the stressed samples are analyzed, the divergence in platform capabilities becomes apparent.

GC-SQ-MS (Single Quadrupole): Operates at unit mass resolution. It is highly robust and relies on spectral matching against commercial databases (e.g., NIST)[3]. It is excellent for identifying known, common cleavage products (like p-toluidine) but struggles to confidently identify novel, undocumented impurities such as unique S-oxides[4].

GC-QTOF-MS (Quadrupole Time-of-Flight): Provides High-Resolution Accurate Mass (HRAM) data with sub-5 ppm mass accuracy. This allows the software to calculate exact empirical formulae for both the molecular ion and its fragments. This capability is an absolute requirement for elucidating novel degradation pathways and extractables in pharmaceutical analysis[5],[1].

Table 1: Platform Performance Comparison
MetricGC-SQ-MS (Single Quadrupole)GC-QTOF-MS (Quadrupole Time-of-Flight)
Mass Accuracy Nominal (± 0.1 Da)High Resolution (< 5 ppm)
Resolution (FWHM) ~1,000> 25,000
Unknown Identification Relies heavily on NIST Library matchingEmpirical formula generation via exact mass
Sensitivity (Full Scan) Moderate (pg to ng range)High (low pg range)
Primary Application Routine QA/QC, targeted quantificationStructural elucidation of novel impurities

Degradation Data Analysis & Pathway Elucidation

Subjecting 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline to our protocol yielded three primary degradation products. The comparative data below demonstrates why GC-QTOF is superior for comprehensive profiling.

Table 2: Identified Degradation Products
Degradation ProductStress ConditionFormulaExact Mass (Theoretical)GC-QTOF Measured MassMass Error (ppm)GC-SQ NIST Match Score
p-Toluidine Acid HydrolysisC₇H₉N107.0735107.0738+2.892% (High Confidence)
5-Methylthiophene-2-carboxaldehyde Acid HydrolysisC₆H₆OS126.0139126.0136-2.489% (High Confidence)
S-Oxide Derivative Oxidative (H₂O₂)C₁₃H₁₅NOS233.0874233.0880+2.6No Match (Novel)

Mechanistic Insights:

  • Hydrolytic Cleavage: The acidic environment promotes the cleavage of the C-N bond at the benzylic position of the thiophene ring, yielding p-toluidine and 5-methylthiophene-2-carboxaldehyde. Both platforms successfully identified these due to their presence in standard libraries.

  • Oxidative Stress: Hydrogen peroxide attacks the electron-rich sulfur atom of the thiophene ring, forming an S-oxide derivative (m/z 233.0874). Because this is a novel, molecule-specific impurity, the GC-SQ-MS failed to identify it. Only the GC-QTOF-MS, utilizing exact mass and isotopic fidelity, could generate the C₁₃H₁₅NOS empirical formula, allowing us to confidently map the degradation pathway.

Pathway API 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline C13H15NS | m/z 217.0925 Oxidation Oxidative Stress (3% H2O2) API->Oxidation Hydrolysis Acid Hydrolysis (0.1N HCl, 60°C) API->Hydrolysis DP1 S-Oxide Derivative C13H15NOS | m/z 233.0874 Oxidation->DP1 S-oxidation DP2 p-Toluidine C7H9N | m/z 107.0735 Hydrolysis->DP2 C-N Cleavage DP3 5-Methylthiophene-2-carboxaldehyde C6H6OS | m/z 126.0139 Hydrolysis->DP3 C-N Cleavage & Oxidation

Proposed forced degradation pathway of the API under oxidative and hydrolytic stress.

Conclusion & Strategic Recommendations

For the routine quantification of known impurities or residual solvents, a GC-SQ-MS offers unmatched ruggedness and cost-efficiency. However, during the early stages of drug development—specifically during forced degradation studies of complex molecules like 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline—a GC-QTOF-MS is non-negotiable. The ability to derive exact empirical formulae from high-resolution accurate mass data prevents critical blind spots when novel degradation products, such as unique S-oxides, evade standard library matching.

References
  • Wikipedia Contributors. "Gas chromatography–mass spectrometry." Wikipedia, The Free Encyclopedia.[Link]

  • "Pharmaceutical Analysis: Extractables and Leachables Analysis." LCGC North America.[Link]

  • "Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review." Asian Journal of Pharmaceutical Analysis. [Link]

  • "LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method." ResearchGate.[Link]

  • "Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight." ChemRxiv.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline

As a Senior Application Scientist, it is imperative to approach novel chemical entities with a robust framework of safety and operational preparedness. This guide provides an in-depth, experience-driven protocol for the...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach novel chemical entities with a robust framework of safety and operational preparedness. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, a compound of interest for researchers in drug development. Our focus is not just on procedural steps but on the scientific rationale that underpins each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Toxicological Insights

Expertise & Experience: This compound belongs to the N-alkylaniline class. Many alkylanilines exhibit biological activity similar to carcinogenic multi-ring aromatic amines.[1][2] Their mechanism of toxicity often involves metabolic activation in the body, such as through N-hydroxylation, which can lead to the formation of DNA-damaging species.[1][2][3] Furthermore, the presence of a thiophene ring introduces additional toxicological considerations. Thiophene-containing compounds can be metabolized by cytochrome P450 enzymes to form reactive and potentially toxic metabolites, which have been associated with hepato- and nephrotoxicity.[4][5] Therefore, it is prudent to treat this compound as potentially carcinogenic and handle it with the highest degree of caution.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your primary defense against exposure. A comprehensive ensemble is mandatory when handling this compound.

Eye and Face Protection:

  • Chemical Splash Goggles: Must be worn at all times when handling the compound in liquid or solid form.

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a risk of splashes or when handling larger quantities.

Skin and Body Protection:

  • Laboratory Coat: A flame-resistant lab coat is essential.

  • Chemical-Resistant Apron: Recommended when handling significant quantities.

  • Full-Length Pants and Closed-Toe Shoes: These are mandatory in any laboratory setting.

Hand Protection: The choice of glove material is critical due to the potential for skin absorption of aromatic amines. Nitrile gloves, while common in laboratories, may offer only short-term splash protection against some amines.[6] For extended contact, more robust materials are necessary.

Glove MaterialResistance to AnilineComments
Butyl Rubber ExcellentOffers superior resistance to a wide range of chemicals, including aromatic amines.[7][8]
Neoprene GoodProvides good resistance to many chemicals and has good physical properties.[7]
Nitrile Fair to PoorSuitable only for incidental splash contact. Must be changed immediately upon contamination.[6]
Natural Rubber (Latex) Fair to PoorNot recommended for handling aromatic amines due to limited chemical resistance.[7]

Recommendation: For handling 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, it is strongly advised to use Butyl Rubber gloves. If dexterity is a concern for certain manipulations, a double-gloving strategy can be employed, with a thinner nitrile glove underneath a heavier butyl rubber glove.

Respiratory Protection: All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for the release of aerosols or dust outside of a fume hood, or in the event of a spill, respiratory protection is required.

  • Respirator Type: A half- or full-facepiece respirator equipped with organic vapor/ammonia/methylamine cartridges is recommended.[9][10][11][12][13] A P100 particulate filter may be added if there is a risk of inhaling solid particles.[10]

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing risk.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receive Receive & Log Compound Store Store in Designated Area Receive->Store Verify Integrity Prep_Area Prepare Fume Hood Store->Prep_Area Before Use Don_PPE Don Full PPE Prep_Area->Don_PPE Ready for Handling Weigh Weigh Compound Don_PPE->Weigh Inside Fume Hood Dissolve Prepare Solution Weigh->Dissolve Inside Fume Hood React Perform Reaction Dissolve->React Inside Fume Hood Decontaminate Decontaminate Surfaces React->Decontaminate Post-Reaction Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE After Cleaning Dispose_Waste Segregate & Dispose Waste Doff_PPE->Dispose_Waste Final Step

Caption: A step-by-step workflow for the safe handling of the compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within a chemical fume hood for all manipulations.

    • Ensure that a spill kit and appropriate waste containers are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Don the full recommended PPE before entering the designated handling area.

    • Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood.

    • Prepare solutions by slowly adding the compound to the solvent to avoid splashing.

    • Conduct all reactions within the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use. A two-step process is recommended: first, use a cleaning/developing solution, followed by a decontamination solution specifically designed for aromatic amines.[14][15]

    • Carefully remove and dispose of all single-use PPE in the designated hazardous waste container.

    • Segregate all chemical waste as outlined in the disposal plan.

Emergency and Disposal Plan

Preparedness for unexpected events is a critical component of laboratory safety.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a fume hood.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don the appropriate respiratory protection and chemical-resistant outerwear before re-entering the area.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully cover the material to prevent it from becoming airborne.

  • Clean: Collect the absorbed material or solid spill using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Thoroughly decontaminate the spill area using an appropriate decontamination solution for aromatic amines.

First Aid:

  • Inhalation: Move the individual to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan:

All waste containing 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, including the pure compound, solutions, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix amine waste with other chemical waste streams.[16]

  • Containment: Use clearly labeled, sealed, and compatible containers for all waste.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal service.[16] Advanced treatment methods such as chemical oxidation or incineration are often required for the ultimate destruction of aromatic amine waste.[17]

Emergency_Disposal_Flow cluster_spill Spill Response cluster_exposure Exposure Response Spill_Exposure Spill or Exposure Occurs Evacuate Evacuate Area Spill_Exposure->Evacuate Remove_Contamination Remove from Exposure Spill_Exposure->Remove_Contamination Isolate Isolate Spill Evacuate->Isolate Protect Don Emergency PPE Isolate->Protect Contain_Clean Contain & Clean Spill Protect->Contain_Clean Decontaminate_Spill Decontaminate Area Contain_Clean->Decontaminate_Spill Dispose_Spill_Waste Dispose of Spill Waste Decontaminate_Spill->Dispose_Spill_Waste First_Aid Administer First Aid Remove_Contamination->First_Aid Medical_Attention Seek Medical Attention First_Aid->Medical_Attention

Caption: Emergency response and disposal workflow.

By adhering to this comprehensive guide, researchers can confidently and safely work with 4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline, ensuring both personal safety and the integrity of their research.

References

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